Ethyl 3-[(3-pyridinylmethyl)amino]propanoate
Description
BenchChem offers high-quality Ethyl 3-[(3-pyridinylmethyl)amino]propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-[(3-pyridinylmethyl)amino]propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-(pyridin-3-ylmethylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-15-11(14)5-7-13-9-10-4-3-6-12-8-10/h3-4,6,8,13H,2,5,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASHPBRYVXNGTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate" CAS number
An In-depth Technical Guide to Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: Synthesis, Properties, and Application in Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, a pivotal chemical intermediate in modern pharmaceutical manufacturing. We will delve into its fundamental properties, validated synthesis protocols, and its critical role in the development of anticoagulant therapies. This document is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.
Introduction and Core Significance
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, identified by the CAS Number 212322-56-0 , is a sophisticated synthetic molecule of considerable interest.[1] While it is recognized as a potential impurity in the final drug product, its primary significance lies in its role as a key intermediate in the synthesis of Dabigatran etexilate, a potent, non-peptide direct thrombin inhibitor used as an oral anticoagulant.[1][2][]
The molecular architecture, featuring a substituted benzamide core linked to a pyridine ring and an ethyl propanoate side-chain, makes it a valuable scaffold.[1] This structure is not only crucial for building the Dabigatran molecule but also presents potential for kinase inhibitor design, highlighting its broader utility in medicinal chemistry research.[1][4][5] Understanding the synthesis and properties of this intermediate is therefore essential for optimizing the production of Dabigatran and for exploring new therapeutic agents.
Physicochemical and Structural Properties
The compound typically appears as a white to light yellow or pale beige solid, often in a crystalline powder form.[] Its structural and physical properties are well-documented and critical for its handling, reaction optimization, and characterization.
Key Properties Summary
A compilation of its core physicochemical data is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 212322-56-0 | [6][7] |
| Molecular Formula | C₁₈H₂₂N₄O₃ | [6][7] |
| Molecular Weight | 342.40 g/mol | |
| Melting Point | 104.0 to 108.0 °C | [2] |
| Appearance | White to Light yellow powder/crystal | |
| Solubility | Soluble in Methanol; Slightly soluble in DMSO | [2] |
| Storage | Refrigerated (0-10°C), under inert atmosphere | [6] |
Molecular Structure and Crystallography
The molecular structure consists of a central benzene ring twisted with respect to the pyridine ring, with a reported dihedral angle of 63.29 (15)°.[8] This non-planar conformation is a key feature influencing its binding capabilities and reactivity. In its crystalline state, molecules are interconnected through N—H⋯O hydrogen bonds, forming chains and slabs.[8]
Caption: Molecular structure of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate.
Synthesis Protocol and Mechanistic Rationale
The most direct and industrially relevant synthesis of the title compound involves the catalytic hydrogenation of its nitro precursor, Ethyl 3-[[4-(methylamino)-3-nitrobenzoyl]-pyridin-2-ylamino]propanoate (CAS: 429659-01-8).[2][9] This reaction is a classic example of nitro group reduction, a fundamental transformation in the synthesis of aromatic amines which are common in pharmaceuticals.
Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from established procedures.[2]
Step 1: Reactor Charging
-
In a suitable hydrogenation reactor, charge 43 g of Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzoylamino)propionate.
-
Add 4.7 g of a Nickel-based catalyst (e.g., Raney Nickel). The choice of a heterogeneous catalyst like Nickel is driven by its high activity for nitro group reduction and ease of removal via filtration post-reaction.
-
Add a sufficient volume of Tetrahydrofuran (THF) (e.g., 400 mL) as the solvent. THF is selected for its ability to dissolve the starting material and its stability under hydrogenation conditions.
Step 2: Inerting the Atmosphere
-
Seal the reactor and purge the system with an inert gas, such as nitrogen or argon, at least three times to completely remove any residual air. This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and oxygen.
Step 3: Hydrogenation Reaction
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Begin vigorous stirring and heat the reaction mixture to 60°C. The elevated temperature increases the reaction rate.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
Step 4: Work-up and Isolation
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor again with nitrogen.
-
Filter the reaction mixture to remove the nickel catalyst. Wash the filter cake with a small amount of fresh THF to recover any adsorbed product.
-
Combine the filtrate and washings. Dry the solution over anhydrous sodium sulfate to remove any water.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product, Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate. A typical yield for this process is high, often around 96%.[2]
Synthesis Workflow Diagram
Caption: A streamlined workflow for the synthesis of the target intermediate.
Application in Drug Development
The primary application of this compound is as a direct precursor in the multi-step synthesis of Dabigatran etexilate.
Role as a Key Intermediate for Dabigatran Etexilate
Dabigatran is a direct thrombin inhibitor, and its prodrug form, Dabigatran etexilate, is orally administered. The synthesis of this complex molecule relies on the specific functional groups present in Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate. The two amine groups on the benzene ring are differentially reactive and allow for sequential chemical modifications that ultimately build the core structure of Dabigatran. Its role as an impurity is also noted, making its characterization and control vital in pharmaceutical quality assurance.[1][2]
Caption: The compound's central position in the Dabigatran etexilate synthesis pathway.
Safety and Handling
Proper handling and storage are imperative for maintaining the integrity of the compound and ensuring laboratory safety.
-
Hazard Statements: According to the Globally Harmonized System (GHS), this compound is associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[6]
-
Precautionary Measures: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[6]
-
Storage Conditions: The compound is heat-sensitive and should be stored in a dark place under an inert atmosphere (nitrogen or argon) at refrigerated temperatures between 2-8°C.[2][6]
Conclusion
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (CAS: 212322-56-0) is more than just a chemical name; it is a cornerstone intermediate in the synthesis of a life-saving anticoagulant drug. Its well-defined physicochemical properties and established synthesis protocols underscore its importance in pharmaceutical manufacturing. This guide provides the foundational knowledge required for scientists and researchers to effectively utilize, handle, and understand this critical molecule in their drug development endeavors.
References
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- ChemicalBook. 3-[(3-AMINO-4-METHYLAMINO-BENZOYL)-PYRIDIN-2-YL-AMINO]-PROPIONIC ACID ETHYL ESTER | 212322-56-0.
- TCI Chemicals. Ethyl 3-[3-Amino-4-(methylamino)-N-(2-pyridyl)benzamido]propionate | 212322-56-0.
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A Comprehensive Technical Guide to Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: A Key Intermediate in Dabigatran Etexilate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, a sophisticated synthetic small molecule, holds a pivotal position in the landscape of modern pharmaceutical synthesis. Its significance is intrinsically linked to its role as a crucial intermediate in the manufacture of Dabigatran etexilate, a potent oral direct thrombin inhibitor used for the prevention of thromboembolic disorders.[1] This technical guide provides an in-depth exploration of the chemical's structure, properties, synthesis, and its critical application in the synthetic pathway of Dabigatran etexilate. By elucidating the underlying chemistry and providing detailed experimental insights, this document serves as a vital resource for researchers and professionals engaged in drug development and medicinal chemistry.
Chemical Identity and Physicochemical Properties
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is a complex organic molecule characterized by a benzamide core linking a substituted aniline and a pyridine ring, with an ethyl propanoate side chain.[2] This unique arrangement of functional groups, including primary and secondary amines, an amide, an ester, and aromatic rings, dictates its reactivity and utility as a synthetic building block.
Nomenclature and Identifiers
-
Systematic IUPAC Name: ethyl 3-[[3-amino-4-(methylamino)benzoyl]-pyridin-2-ylamino]propanoate[]
-
Common Synonyms: 3-[(3-AMINO-4-METHYLAMINO-BENZOYL)-PYRIDIN-2-YL-AMINO]-PROPIONIC ACID ETHYL ESTER, Dabigatran Intermediate 1[4]
-
CAS Number: 212322-56-0[5]
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₂N₄O₃ | [6] |
| Molecular Weight | 342.40 g/mol | [6] |
| Appearance | White to Light yellow powder/crystal | |
| Melting Point | 104.0 to 108.0 °C | [7] |
| Solubility | Soluble in Methanol, slightly soluble in DMSO | [7] |
| Storage Conditions | Refrigerated (0-10°C), under inert gas (Nitrogen or Argon) | [7] |
The Strategic Importance in Dabigatran Etexilate Synthesis
The primary application of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate lies in its role as a key intermediate (often denoted as KI-2) in the multi-step synthesis of Dabigatran etexilate.[1] Dabigatran etexilate is the orally administered prodrug of dabigatran, a direct thrombin inhibitor that plays a crucial role in anticoagulant therapy.[8] The diamino functionality of the title compound is essential for the subsequent cyclization reaction that forms the core benzimidazole ring system of dabigatran.[8][9]
The following diagram illustrates the logical flow from the intermediate to the final active pharmaceutical ingredient (API).
Synthesis and Manufacturing Insights
The industrial production of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is a critical step that demands high efficiency and purity. The most common and well-documented synthetic route involves the reduction of its nitro-precursor, Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate (KI-1).[1]
Synthesis Pathway Overview
The synthesis is conceptually straightforward, focusing on the selective reduction of an aromatic nitro group to a primary amine. The choice of reducing agent and reaction conditions is paramount to achieving high yield and minimizing side-product formation.
Experimental Protocol: Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed method due to its clean reaction profile and high efficiency. The following protocol is based on established industrial processes.[7]
Objective: To synthesize Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate by reduction of its nitro precursor.
Materials:
-
Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propionate (43 g)
-
Nickel Catalyst (e.g., Raney Nickel, 4.7 g)[7]
-
Tetrahydrofuran (THF), anhydrous (430 mL)[7]
-
Hydrogen gas (H₂)
-
Anhydrous Sodium Sulfate
-
Hydrogenation reactor
Procedure:
-
Reactor Charging: In a suitable hydrogenation reactor, charge Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propionate (43 g) and the nickel catalyst (4.7 g).[7]
-
Solvent Addition: Add anhydrous tetrahydrofuran (430 mL) as the solvent.[7]
-
Inerting: Purge the reactor with nitrogen gas three times to remove any residual air, preventing potential hazards with hydrogen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas and heat the reaction mixture to 60°C with vigorous stirring.[7]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up:
-
Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the nickel catalyst. Wash the filter cake with a small amount of THF.
-
Dry the combined filtrate over anhydrous sodium sulfate.
-
Concentrate the filtrate under reduced pressure to yield the final product.[7]
-
Expected Outcome: This process typically yields the product, Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, in high yield (approx. 96%) and purity.[7]
Causality and Trustworthiness: The choice of a nickel catalyst is based on its high activity and selectivity for nitro group reduction in the presence of other reducible functional groups like the ester and pyridine ring. The use of an inert atmosphere and careful monitoring by TLC are self-validating steps that ensure reaction safety and completion, contributing to the trustworthiness and reproducibility of the protocol.
Role in Benzimidazole Ring Formation
The synthesized diamine is the direct precursor for constructing the benzimidazole core of dabigatran. In the subsequent synthetic step, it is reacted with an appropriate C1 building block, such as a derivative of 2-((4-cyanophenyl)amino)acetic acid, in the presence of a coupling agent or under conditions that promote cyclizative condensation.[8][9] This reaction is a critical transformation, creating the heterocyclic system essential for the biological activity of dabigatran.
The reaction involves the nucleophilic attack of the two adjacent amino groups onto the electrophilic carbon of the C1 synthon, followed by dehydration to form the stable, aromatic benzimidazole ring.
Conclusion
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is more than a mere intermediate; it is an enabling molecule in the synthesis of a life-saving anticoagulant. Its structural features are precisely tailored for the efficient construction of the complex dabigatran molecule. A thorough understanding of its properties, synthesis, and reactivity is indispensable for any scientist or professional involved in the development and manufacturing of Dabigatran etexilate and related pharmaceutical agents. The protocols and insights provided herein offer a solid foundation for further research and process optimization in this critical area of medicinal chemistry.
References
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MySkinRecipes. Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate. [Link]
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ResearchGate. (PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. [Link]
- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)
-
IndiaMART. Ethyl 3-(3-Amino-4-(Methyl Amino)-N-(Pyridin-2-yl) Benzamido) propanoate CAS 212322-56-0. [Link]
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ACS Publications. Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug | Organic Process Research & Development. [Link]
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Der Pharma Chemica. An improved process for the preparation of dabigatran etexilate mesylate and synthesis of its impurities. [Link]
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Asian Journal of Chemistry. An Improved Process for Preparation of Dabigatran Etexilate Mesylate. [Link]
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European Patent Office. "SYNTHESIS OF DABIGATRAN" - EP 2978750 B1. [Link]
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PubChem. N-(3-Amino-4-(methylamino)benzoyl)-N-2-pyridinyl-beta-alanine ethyl ester. [Link]
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Teva api. 3-[(3-Amino-4-methylaminobenzoyl)pyridin-2-ylamino]propionic acid ethyl ester. [Link]
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Apinova. 3-[(3-Amino-4-methylaminobenzoyl)pyridin-2-ylamino]propionic acid ethyl ester. [Link]
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Pharmaffiliates. N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Ethyl Ester. [Link]
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apicule. Ethyl 3-(((2-(((4-cyanophenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)pyridin-2-ylamino)propionate (CAS No: 211915-84-3) API Intermediate Manufacturers. [Link]
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Pharmaffiliates. Deacetamidine Cyano Dabigatran Ethyl Ester. [Link]
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PharmaCompass. Understanding CAS 211915-84-3: A Key Intermediate for Anticoagulant Therapies. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the essential physical and chemical properties of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate. This compound is a key intermediate in the synthesis of Dabigatran Etexilate, a potent direct thrombin inhibitor, and is also considered a significant impurity in the final drug product.[1][2][][4][5] A thorough understanding of its physicochemical characteristics is paramount for process optimization, impurity profiling, and ensuring the quality and safety of the active pharmaceutical ingredient (API). This document collates available data on its identity, structure, thermal properties, solubility, and spectroscopic characteristics, presenting it in a format tailored for researchers and professionals in the pharmaceutical sciences.
Introduction: The Significance of a Key Intermediate
In the landscape of modern anticoagulant therapy, Dabigatran Etexilate stands out as a cornerstone oral direct thrombin inhibitor. The synthetic pathway to this complex molecule involves several key intermediates, among which Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (herein referred to as the "compound") plays a critical role.[5] Its molecular architecture, featuring a substituted benzamido propanoate core, is a precursor to the active moiety of Dabigatran.[6] Consequently, a detailed characterization of its physical properties is not merely an academic exercise but a fundamental necessity for robust process development, quality control, and regulatory compliance in the pharmaceutical industry.
The presence of this compound as a potential impurity in the final Dabigatran product further underscores the importance of its characterization.[1][2][4] Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical products. A comprehensive understanding of the physical properties of this intermediate, such as its solubility and chromatographic behavior, is essential for developing effective purification strategies and analytical methods for its detection and quantification.
This guide aims to consolidate the available scientific data on the physical properties of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, providing a reliable reference for scientists and researchers.
Molecular Identity and Structure
A precise understanding of a compound's identity is the foundation of all further physicochemical analysis. The following table summarizes the key identifiers for this molecule.
| Identifier | Value |
| Chemical Name | Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate |
| Synonyms | N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Ethyl Ester, 3-[(3-AMINO-4-METHYLAMINO-BENZOYL)-PYRIDIN-2-YL-AMINO]-PROPIONIC ACID ETHYL ESTER[4] |
| CAS Number | 212322-56-0[1][] |
| Molecular Formula | C18H22N4O3[] |
| Molecular Weight | 342.40 g/mol [7] |
| InChI Key | PCPATNZTKBOKOY-UHFFFAOYSA-N[1] |
The structural formula of the compound is presented below:
Caption: 2D Chemical Structure of the Compound
X-ray crystallography studies have provided insights into the three-dimensional conformation of the molecule. In the solid state, the benzene ring is significantly twisted with respect to the pyridine ring, with a dihedral angle of 63.29 (15)°.[8] The crystal structure reveals that molecules are linked by N—H⋯O hydrogen bonds and C—H⋯π interactions, forming slabs.[8]
Physicochemical Properties
The physical properties of an API intermediate are critical for its handling, processing, and purification. The following sections detail the known physicochemical characteristics of this compound.
General Appearance and Purity
The compound is typically described as a white to light yellow or light beige powder or crystal.[][9] Commercially available batches generally have a purity of greater than 98.0%, as determined by High-Performance Liquid Chromatography (HPLC).
Thermal Properties
The melting point is a crucial indicator of purity and is essential for process control, especially in drying and milling operations.
| Property | Value |
| Melting Point | 104.0 to 108.0 °C[1] |
| Boiling Point (Predicted) | 576.2 ± 50.0 °C[1] |
| Storage Temperature | Refrigerated (0-10°C), under inert atmosphere |
| Stability | Heat Sensitive |
The compound's sensitivity to heat necessitates careful temperature control during synthesis and storage to prevent degradation.
Solubility Profile
Solubility is a key parameter influencing reaction kinetics, purification, and formulation.
| Solvent | Solubility |
| Methanol | Soluble |
| DMSO | Slightly Soluble[1] |
The solubility in methanol is a key property that can be exploited for crystallization and purification processes.[8] Its limited solubility in other common solvents suggests that a mixed solvent system may be necessary for certain applications.
Spectroscopic and Chromatographic Data
While a detailed spectroscopic analysis is beyond the scope of this guide, various analytical techniques are employed for the characterization and quality control of this compound. These include:
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity.
-
Nuclear Magnetic Resonance (NMR): For structural elucidation and confirmation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identification and impurity profiling.
Access to analytical data such as NMR, HPLC, and LC-MS spectra is often available from commercial suppliers.[10]
Experimental Protocols: Determination of Key Physical Properties
To ensure the quality and consistency of the intermediate, several key experimental protocols are essential. The following outlines the standard methodologies for determining the physical properties discussed.
Melting Point Determination (Capillary Method)
Principle: This method relies on the visual observation of the temperature at which the crystalline solid transitions to a liquid phase.
Apparatus:
-
Melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP series)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dried compound is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of the capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.
-
Measurement: The loaded capillary is placed in the heating block of the melting point apparatus.
-
Heating Rate: A rapid heating rate can be used for an initial approximate determination. For an accurate measurement, the temperature should be raised to within 10-15°C of the expected melting point, and then the heating rate should be reduced to 1-2°C per minute.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.
Trustworthiness: The calibration of the melting point apparatus with certified standards (e.g., caffeine, vanillin) is crucial for ensuring the accuracy of the measurements. The narrowness of the melting range is a good indicator of the sample's purity.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The area of the peak corresponding to the compound relative to the total area of all peaks provides a measure of its purity.
Apparatus and Reagents:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase A: Acetonitrile
-
Mobile phase B: Water with 0.1% formic acid
-
Sample solvent: Methanol
-
The compound reference standard
Procedure:
-
Standard Preparation: A stock solution of the reference standard is prepared in methanol at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: A solution of the test sample is prepared in methanol at a similar concentration.
-
Chromatographic Conditions (Example):
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
UV detection: 254 nm
-
Gradient elution: A typical gradient might start with a higher proportion of mobile phase B and gradually increase the proportion of mobile phase A to elute the compound and any impurities.
-
-
Analysis: The standard and sample solutions are injected into the HPLC system.
-
Data Processing: The area of the main peak in the sample chromatogram is compared to the total area of all peaks (excluding the solvent front) to calculate the area percentage purity.
Trustworthiness: Method validation, including specificity, linearity, accuracy, and precision, is essential for a reliable purity assessment. System suitability tests (e.g., tailing factor, theoretical plates) should be performed before each run to ensure the performance of the chromatographic system.
Caption: Workflow for HPLC Purity Determination
Conclusion
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is a compound of significant interest in the pharmaceutical industry due to its role as a key intermediate in the synthesis of Dabigatran Etexilate. The physical properties outlined in this guide, including its molecular identity, thermal characteristics, and solubility, provide a foundational understanding for researchers and drug development professionals. The application of robust analytical methodologies, such as those described for melting point and HPLC purity determination, is crucial for ensuring the quality and consistency of this important synthetic building block. A thorough grasp of these physicochemical parameters will undoubtedly facilitate more efficient process development, effective quality control, and ultimately, the production of a safe and efficacious final drug product.
References
- Tokyo Chemical Industry Co., Ltd. (n.d.). Ethyl 3-[3-Amino-4-(methylamino)-N-(2-pyridyl)benzamido]propionate.
- MySkinRecipes. (n.d.). Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate.
- ChemicalBook. (n.d.). 3-[(3-AMINO-4-METHYLAMINO-BENZOYL)-PYRIDIN-2-YL-AMINO]-PROPIONIC ACID ETHYL ESTER.
- ChemicalBook. (n.d.). 3-[(3-AMINO-4-METHYLAMINO-BENZOYL)-PYRIDIN-2-YL-AMINO]-PROPIONIC ACID ETHYL ESTER Chemical Properties,Uses,Production.
- Toronto Research Chemicals. (n.d.). Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate.
- Wen, G.-J., Wang, M.-X., & Gu, L.-S. (2017). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate.
- PubChem. (n.d.). N-(3-Amino-4-(methylamino)benzoyl)-N-2-pyridinyl-beta-alanine ethyl ester.
- Sigma-Aldrich. (n.d.). Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate.
- Pharmaffiliates. (n.d.). Ethyl 3-(3-amino-4-(methyl(nitroso)amino)-N-(pyridin-2-yl)benzamido)propanoate.
- BLD Pharm. (n.d.). 212222-56-0|Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate.
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- Tsev Sunshine Pharma. (n.d.). 3 - [(3-amino-4-methylamino-benzoyl) -pyridin-2-yl-amino] -propionic Acid Ethyl Ester CAS 212322-56-0.
- Pharmaffiliates. (n.d.). N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Ethyl Ester.
- IndiaMART. (n.d.). Ethyl 3-(3-Amino-4-(Methyl Amino)-N-(Pyridin-2-yl) Benzamido) propanoate CAS 212322-56-0.
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An In-depth Technical Guide to the Solubility of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the solubility characteristics of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, a key chemical intermediate and a known impurity in the synthesis of the direct thrombin inhibitor, Dabigatran Etexilate. Understanding the solubility of this compound is critical for its synthesis, purification, and the analytical control of Dabigatran Etexilate drug substance.
Compound Identification and Physicochemical Properties
Chemical Identity:
-
Systematic Name: Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate[1]
-
CAS Number: 212322-56-0[1]
-
Molecular Formula: C₁₈H₂₂N₄O₃[1]
-
Molecular Weight: 342.40 g/mol
Synonyms:
This compound is also known by several synonyms, including:
-
N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine ethyl ester[1]
-
Dabigatran Impurity Q[1]
-
Dabigatran Intermediate 1[1]
Physicochemical Properties:
A summary of the known physicochemical properties is provided in the table below.
| Property | Value | Source |
| Physical State | White to light yellow powder/crystal | |
| Melting Point | 104.0 to 108.0 °C | [2] |
| Purity (HPLC) | >98.0% | |
| Storage | Refrigerated (0-10°C), under inert atmosphere, protected from heat. | [3] |
Qualitative and Comparative Solubility Profile
Direct quantitative solubility data for Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is not extensively published. However, qualitative descriptions indicate it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[2] One source also describes it as being soluble in methanol.
To provide a practical framework for researchers, it is instructive to consider the solubility of the parent drug, Dabigatran Etexilate Mesylate. As a structurally related molecule, its solubility can offer valuable insights into appropriate solvent systems for the target compound.
Table of Dabigatran Etexilate Mesylate Solubility:
| Solvent | Solubility | Source |
| Water | 1.8 mg/mL | [4] |
| Methanol | Freely soluble | [4] |
| Ethanol | Slightly soluble | [4] |
| Isopropanol | Sparingly soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Approximately 10 mg/mL | [5] |
| Dimethylformamide (DMF) | Approximately 10 mg/mL | [5] |
| Phosphate Buffered Saline (PBS, pH 7.2) | Approximately 0.3 mg/mL | [5] |
The higher solubility of the parent drug in polar organic solvents like methanol, DMSO, and DMF suggests that these are promising starting points for solubilizing Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate. The low aqueous solubility of the parent drug also implies that the target compound is likely to have limited solubility in water.
Strategic Approach to Quantitative Solubility Determination
The following section outlines a robust, field-proven methodology for the quantitative determination of the solubility of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate. This protocol is designed as a self-validating system, incorporating principles from established analytical methods for Dabigatran and its impurities.[6][7]
Experimental Rationale and Design
The causality behind the experimental choices is rooted in the known physicochemical properties of the compound and its structural relationship to Dabigatran. The proposed High-Performance Liquid Chromatography (HPLC) method is selected for its specificity, sensitivity, and wide applicability in pharmaceutical analysis.
Caption: Final step in the synthesis pathway.
A general procedure for the reduction of the nitro group involves catalytic hydrogenation. [2]
Conclusion and Future Perspectives
Future work should focus on the experimental determination of the solubility of this compound in a range of pharmaceutically relevant solvents at various temperatures and pH values. This data will be invaluable for optimizing synthetic and purification processes, as well as for the development of robust analytical methods for impurity control in Dabigatran Etexilate.
References
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Dabigatran. (n.d.). In PubChem. Retrieved January 23, 2026, from [Link]
- Al-Shdefat, R., et al. (2019). LC-MS method for Analysis of Dabigatran and its Impurities. Acta Scientific Pharmaceutical Sciences, 3(5), 23-31.
- Agilent Technologies. (2023). Quantitation of N-Nitroso Dabigatran Etexilate Impurity Using the Agilent 6495C LC/TQ.
- U.S. Food and Drug Administration. (2010). Center for Drug Evaluation and Research Application Number: 22-512 Chemistry Review(s).
- Balaji, M., et al. (2014). A new and stability indicating liquid chromatographic method for the determination of dabigatran in bulk drug and pharmaceutical dosage form. Analytical Chemistry, an Indian Journal, 14(7), 264-272.
- Cayman Chemical. (2022). Dabigatran etexilate (mesylate)
-
N-(3-Amino-4-(methylamino)benzoyl)-N-2-pyridinyl-beta-alanine ethyl ester. (n.d.). In PubChem. Retrieved January 23, 2026, from [Link]
- Bernardi, R. M., et al. (2015). Main Degradation Products of Dabigatran Etexilate Evaluated by LC-UV and LC-ESI-MS, Degradation Kinetics and in vitro Cytotoxicity Studies. Journal of the Brazilian Chemical Society, 26(1), 113-122.
- Bhaskara PV, M., et al. (2016). Development and validation of RP-UPLC for the determination process and degradant impurities present in Dabigatran Etexilate Mesylate capsules. Analytical Chemistry Letters, 6(5), 595-611.
- WO2015071841A1 - Complexes of dabigatran and its derivatives, process for the preparation thereof and pharmaceutical compositions containing them. (2015).
- WO2015071841A1 - Complexes of dabigatran and its derivatives, process for the preparation thereof and pharmaceutical compositions containing them. (2015).
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An In-depth Technical Guide to Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: From Synthetic Impurity to a Potential Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is primarily recognized as a process-related impurity in the synthesis of the direct thrombin inhibitor, Dabigatran Etexilate.[1] While its own mechanism of action as a therapeutic agent is not established, its structural characteristics have prompted interest in its potential as a scaffold for kinase inhibitors.[1][2] This guide provides a comprehensive analysis of this molecule, detailing its chemical identity, its relationship to Dabigatran, and the theoretical basis for its potential pharmacological activities. A significant portion of this document is dedicated to elucidating the well-defined mechanism of action of Dabigatran, the active pharmaceutical ingredient it is associated with, to provide a robust framework for understanding its chemical and biological context.
Chemical Identity and Properties
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is a complex organic molecule with the chemical formula C18H22N4O3.[3] It is identified by the CAS Number 212322-56-0.[1][3][4][5]
Synonyms:
-
N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-Beta-alanine Ethyl Ester[3]
-
Dabigatran Impurity 31[3]
-
Dabigatran Etexilate Impurity Q[3]
-
ethyl 3-[[3-amino-4-(methylamino)benzoyl]-pyridin-2-ylamino]propanoate[3]
| Property | Value | Source |
| Molecular Formula | C18H22N4O3 | [3] |
| Molecular Weight | 342.4 g/mol | [3] |
| CAS Number | 212322-56-0 | [1][3][4][5] |
| Physical Form | Solid | [4] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [4][5] |
Role as a Synthetic Intermediate and Impurity
The primary context in which Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is discussed in scientific literature is as an intermediate and impurity in the manufacturing process of Dabigatran Etexilate.[1][6] Dabigatran etexilate is the orally administered prodrug of dabigatran, a potent direct thrombin inhibitor.[7][8][9][10] The synthesis of such complex molecules involves multiple steps, and the formation of impurities is a critical aspect that requires rigorous control and monitoring in pharmaceutical manufacturing.
Understanding the structure and potential biological activity of such impurities is a cornerstone of drug safety and quality control. Even minor impurities can have unintended pharmacological effects or contribute to adverse drug reactions.
Caption: Conceptual pathway of Dabigatran Etexilate synthesis, indicating the potential formation of the impurity.
Potential as a Kinase Inhibitor Scaffold
While its role as an impurity is well-documented, the molecular architecture of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate suggests potential for biological activity.[1] Specifically, it has been identified as a potential scaffold for the development of kinase inhibitors.[1][2]
Structural Features Supporting this Hypothesis:
-
Benzamide Scaffold and Pyridinyl Ring: These are common moieties in known kinase inhibitors, facilitating interactions with the ATP-binding pocket of kinases.
-
Hydrogen Bond Donors and Acceptors: The amino, methylamino, and pyridinyl nitrogen atoms provide sites for hydrogen bonding, which are crucial for specific binding to protein targets.[1]
The investigation into this molecule for oncological and inflammatory disease models is in a preliminary stage, highlighting a potential shift in its scientific relevance from a mere process impurity to a lead compound for drug discovery.[1]
The Mechanism of Action of Dabigatran: A Tale of Direct Thrombin Inhibition
To fully appreciate the context of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, it is essential to understand the mechanism of the drug it is associated with, Dabigatran.
Dabigatran etexilate is a low-molecular-weight prodrug with no pharmacological activity.[7] Following oral administration, it is rapidly absorbed and converted to its active form, dabigatran, by nonspecific esterases in the gut, plasma, and liver.[7][11]
Dabigatran is a potent, competitive, and reversible direct inhibitor of thrombin (Factor IIa), a key enzyme in the coagulation cascade.[7][8][9][10][12][13]
Key aspects of Dabigatran's mechanism of action include:
-
Direct Thrombin Binding: Dabigatran binds directly to the active site of the thrombin molecule, preventing it from carrying out its pro-coagulant functions.[7][9][14]
-
Inhibition of Free and Fibrin-Bound Thrombin: Unlike indirect thrombin inhibitors like heparin, dabigatran can inactivate both circulating thrombin and thrombin that is already bound to a fibrin clot.[7][9][14] This is a significant advantage as fibrin-bound thrombin can continue to promote clot expansion.
-
Downstream Effects: By inhibiting thrombin, dabigatran effectively blocks several key events in the coagulation cascade:
Caption: The conversion of the prodrug Dabigatran Etexilate to active Dabigatran and its subsequent inhibition of thrombin.
Pharmacokinetics of Dabigatran Etexilate and Dabigatran
A summary of the key pharmacokinetic parameters of Dabigatran Etexilate and its active metabolite, Dabigatran, is presented below.
| Parameter | Value | Source |
| Bioavailability (Dabigatran Etexilate) | ~6.5% | [7] |
| Time to Peak Plasma Concentration (Dabigatran) | 0.5 - 2 hours | [7][8] |
| Elimination Half-life (Dabigatran) | 12 - 17 hours | [14] |
| Metabolism | Not metabolized by Cytochrome P450 enzymes | [7][8][12][15] |
| Excretion | Primarily renal | [8][12][15] |
Experimental Protocols
While specific protocols for studying the mechanism of action of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate are not available due to the nascent stage of its investigation, standard assays for kinase inhibition and anticoagulant activity can be proposed.
A. Kinase Inhibition Assay (Hypothetical)
-
Objective: To determine the inhibitory activity of the compound against a panel of kinases.
-
Materials: The test compound, a panel of recombinant kinases, ATP, a suitable kinase substrate (e.g., a fluorescently labeled peptide), and a detection reagent.
-
Procedure:
-
Serially dilute the test compound in a suitable buffer.
-
In a multi-well plate, combine the kinase, the test compound at various concentrations, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time at a controlled temperature.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, luminescence).
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
-
B. Thrombin Inhibition Assay
-
Objective: To assess whether the compound has any direct thrombin inhibitory activity, similar to Dabigatran.
-
Materials: The test compound, purified human thrombin, a chromogenic thrombin substrate, and a suitable buffer.
-
Procedure:
-
Serially dilute the test compound.
-
In a multi-well plate, incubate thrombin with the test compound at various concentrations.
-
Add the chromogenic substrate to initiate the reaction.
-
Monitor the change in absorbance over time using a plate reader. The rate of color development is proportional to the thrombin activity.
-
Compare the activity in the presence of the test compound to a control without the compound to determine the percentage of inhibition.
-
Conclusion
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate holds a dual identity in the pharmaceutical sciences. It is a known impurity in the synthesis of a blockbuster anticoagulant, Dabigatran Etexilate, making its characterization essential for drug quality and safety. Concurrently, its chemical structure presents an intriguing starting point for the development of new therapeutics, particularly in the realm of kinase inhibitors. While its own mechanism of action remains to be elucidated through future research, its close relationship with Dabigatran provides a rich biological and chemical context. The detailed understanding of Dabigatran's direct thrombin inhibition serves as a paradigm for the level of mechanistic detail required for modern drug development and provides a valuable comparative framework for any future investigations into the biological activities of this intriguing molecule.
References
- Dabigatran Etexilate | Circulation - American Heart Association Journals. (2011, April 5).
- Dabigatran - Wikipedia.
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- ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate - Benchchem.
- Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed.
- Carboxylesterase-2 plays a critical role in dabigatran etexilate active metabolite formation.
- (PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate.
- Dabigatran (Pradaxa) - PMC - PubMed Central - NIH.
- Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate - Sigma-Aldrich.
- Sequential hydrolysis of dabigatran etexilate to its active metabolite by human carboxylesterase 1 and 2 | Request PDF - ResearchGate.
- (PDF) Pharmacology, Pharmacokinetics, and Pharmacodynamics of Dabigatran Etexilate, an Oral Direct Thrombin Inhibitor - ResearchGate.
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An Investigational Guide to the Biological Activities of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
A Technical Whitepaper for Drug Discovery & Development Professionals
Abstract
This document provides a comprehensive technical guide on the known identity and potential biological activities of the chemical entity Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (CAS: 212322-56-0). This compound is a known process impurity and potential metabolite related to the direct thrombin inhibitor, Dabigatran Etexilate. While no direct pharmacological studies on this specific molecule have been published, its structural relationship to a potent anticoagulant provides a strong rationale for investigating its own potential effects on the coagulation cascade. Furthermore, analysis of its core chemical scaffolds—specifically the o-phenylenediamine and N-pyridin-2-yl benzamide moieties—suggests a broader potential for biological activity, including anticancer, antidiabetic, and epigenetic modulatory effects. This guide synthesizes this information and proposes a structured, multi-tiered research plan to systematically characterize its pharmacological and toxicological profile.
Introduction & Known Identity
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is a synthetic organic compound that has been identified primarily as an impurity in the manufacturing of Dabigatran, a non-peptide direct thrombin inhibitor used as an antithrombotic agent.[1] It is cataloged under various synonyms, including "Dabigatran Impurity 31" and "Dabigatran Etexilate Impurity Q".[2][3]
The structure features three key motifs that are common in bioactive molecules:
-
An ortho-phenylenediamine (o-PD) core, known for its role in forming benzimidazoles which exhibit a wide range of therapeutic activities.[4][5]
-
An N-pyridin-2-yl benzamide scaffold, which is a privileged structure in medicinal chemistry, found in molecules targeting kinases and other enzymes.[6][7][8]
-
An ethyl propanoate side chain, which may influence the compound's solubility, cell permeability, and metabolic stability, potentially acting as a prodrug moiety susceptible to hydrolysis by esterases.
Given its origin as a drug impurity, the primary scientific imperative is to determine if it possesses any clinically relevant biological activity, either by mimicking the parent drug (on-target effects), interacting with other biological systems (off-target effects), or contributing to the overall toxicological profile of the active pharmaceutical ingredient (API).
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | ethyl 3-[[3-amino-4-(methylamino)benzoyl]-pyridin-2-ylamino]propanoate[3] |
| CAS Number | 212322-56-0[3] |
| Molecular Formula | C₁₈H₂₂N₄O₃[3] |
| Molecular Weight | 342.4 g/mol |
| Known Relation | Impurity of Dabigatran[1] |
Primary Hypothesis: Activity as a Coagulation Cascade Modulator
The most logical starting point for investigation is the compound's potential interaction with thrombin and other serine proteases in the coagulation cascade. Dabigatran functions by binding directly to the active site of thrombin (Factor IIa), inhibiting its ability to convert fibrinogen to fibrin. This impurity shares structural elements with Dabigatran's core, justifying a direct investigation of its anticoagulant properties.
Proposed Investigational Workflow
A tiered approach is recommended to efficiently assess its potential as a coagulation modulator.
Caption: Tiered workflow for assessing anticoagulant activity.
Experimental Protocol: Thrombin Activity Assay (Fluorogenic)
-
Objective: To determine the direct inhibitory effect of the compound on purified human α-thrombin.
-
Materials:
-
Human α-thrombin (Sigma-Aldrich).
-
Fluorogenic thrombin substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC, Bachem).
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.8.
-
Test Compound: "Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate", dissolved in 100% DMSO.
-
Positive Control: Dabigatran.
-
384-well, black, flat-bottom plates.
-
-
Methodology:
-
Prepare a serial dilution of the test compound and Dabigatran in DMSO. Further dilute into Assay Buffer to achieve the final desired concentrations (e.g., 0.01 nM to 100 µM) with a final DMSO concentration of ≤1%.
-
Add 5 µL of the diluted compound or control to the wells of the 384-well plate.
-
Add 20 µL of human α-thrombin solution (final concentration ~0.5 nM) to each well and incubate for 15 minutes at room temperature, protected from light.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate (final concentration ~10 µM).
-
Immediately begin kinetic reading on a fluorescence plate reader (Excitation: 360 nm, Emission: 465 nm) every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates to the vehicle (DMSO) control wells (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Secondary Hypotheses: Broader Biological Activities
Structural analysis of the compound's core motifs suggests potential activities beyond anticoagulation. These represent important off-target effects that must be characterized for a comprehensive safety and pharmacological profile.
Potential as an Anticancer Agent
The o-phenylenediamine core is a precursor to benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects.[4][5][9][10] Furthermore, some benzamide derivatives have shown antitumor activity.[11] A logical step is to screen the compound for cytotoxicity against a panel of human cancer cell lines.
Table 2: Proposed NCI-60 Human Tumor Cell Line Screen
| Panel | Representative Cell Lines |
| Leukemia | CCRF-CEM, K-562, MOLT-4 |
| Lung Cancer | NCI-H460, A549, EKVX |
| Colon Cancer | HCT-116, HT29, KM12 |
| CNS Cancer | SF-295, SNB-19, U251 |
| Melanoma | LOX IMVI, MALME-3M, M14 |
| Ovarian Cancer | IGROV1, OVCAR-3, OVCAR-8 |
| Renal Cancer | 786-0, A498, SN12C |
| Prostate Cancer | PC-3, DU-145 |
| Breast Cancer | MCF7, MDA-MB-231, HS 578T |
Potential as a Glucokinase Activator
Studies have identified N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase (GK), a key enzyme in glucose metabolism.[6][7][12] GK activators are being investigated as potential therapeutics for type 2 diabetes. The structural similarity of the topic compound to these activators warrants an investigation into its effects on GK.
Potential as an Epigenetic Modulator
Recent patents and literature describe N-pyridin-3-yl benzamide derivatives as modulators of Histone Acetyltransferases (HATs), which are involved in neurodegenerative diseases and cancer. While the topic compound has a pyridin-2-yl substitution, the general scaffold suggests that screening against a panel of epigenetic targets, including both HATs and Histone Deacetylases (HDACs), would be a prudent exploratory step. The o-amino benzamide structure is a known zinc-binding pharmacophore present in many HDAC inhibitors.
Proposed Broad Screening Strategy
Caption: Workflow for broad off-target activity screening.
Conclusion and Future Directions
"Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate" is more than a simple manufacturing impurity; it is a molecule with a clear rationale for biological investigation. Its structural relationship to Dabigatran mandates a thorough assessment of its anticoagulant properties to ensure it does not contribute to the therapeutic or toxicological profile of the parent drug.
Beyond this primary hypothesis, its constituent chemical motifs are well-represented in diverse classes of bioactive compounds. The proposed tiered screening approach—starting with coagulation assays and expanding to cancer cytotoxicity, glucokinase activation, and epigenetic modulation—provides a robust framework for building a comprehensive pharmacological profile. The results of these investigations will be critical for regulatory submissions related to Dabigatran and could potentially uncover novel therapeutic activities for this compound in its own right.
References
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Title: N‐pyridin‐2‐yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation Source: ResearchGate URL: [Link]
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Title: Synthetic approaches to benzimidazoles from O- phenylenediamine: A literature review Source: ResearchGate URL: [Link]
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Title: Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC Source: NIH National Library of Medicine URL: [Link]
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Title: N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation Source: PubMed URL: [Link]
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Title: The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks Source: MDPI URL: [Link]
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Title: N-(3-Amino-4-(methylamino)benzoyl)-N-2-pyridinyl-beta-alanine ethyl ester Source: PubChem URL: [Link]
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Title: Effectiveness of P-aminobenzoyl-O-phenylenediamine (Goe 1734) against mouse, rat, and human tumour cells Source: PubMed URL: [Link]
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Title: Novel N-(Pyridin-3-yl)benzamide Derivatives as Histone Acyl Transferase Positive Modulators Source: ACS Publications URL: [Link]
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Title: Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles Source: MDPI URL: [Link]
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Title: Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures Source: MDPI URL: [Link]
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Title: N‐pyridin‐2‐yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation | Request PDF Source: ResearchGate URL: [Link]
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Title: Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1): Source: Rasayan Journal of Chemistry URL: [Link]
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Title: MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity Source: Frontiers URL: [Link]
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A Technical Guide to Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate as a Kinase Inhibitor Scaffold
Abstract
This technical guide provides an in-depth exploration of the chemical scaffold "Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate" as a promising, albeit underexplored, foundation for the development of novel kinase inhibitors. While primarily documented as a synthetic intermediate in the production of the direct thrombin inhibitor Dabigatran etexilate, the inherent structural motifs of this molecule—namely the benzamide core, the 2-aminopyridine moiety, and the strategic placement of hydrogen bond donors and acceptors—suggest significant potential for interaction with the ATP-binding pocket of various protein kinases.[1][2] This document serves as a roadmap for researchers and drug development professionals, outlining the scaffold's known characteristics, a hypothetical model for its mechanism of kinase inhibition, and a comprehensive, field-proven research plan to validate its potential and guide future lead optimization efforts.
Introduction: The Untapped Potential of a Known Intermediate
The quest for novel kinase inhibitors remains a cornerstone of modern oncology and immunology research. The human kinome, with its hundreds of members, presents a vast landscape of therapeutic targets. The most successful small-molecule kinase inhibitors often arise from scaffolds capable of forming key interactions within the highly conserved ATP-binding site. Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, a compound with CAS number 212322-56-0, is one such scaffold of interest.[1] Though its current application is in a different therapeutic area, its molecular architecture possesses features commonly associated with potent kinase inhibitory activity.[1] This guide is predicated on the hypothesis that this scaffold can be systematically evaluated and optimized to yield novel, potent, and selective kinase inhibitors.
Core Scaffold Analysis: Physicochemical and Structural Properties
A thorough understanding of the core scaffold is the foundation of any drug discovery program. Here, we consolidate the known properties of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate.
Physicochemical Data
The following table summarizes the key physicochemical properties of the title compound.
| Property | Value | Source(s) |
| CAS Number | 212322-56-0 | [3] |
| Molecular Formula | C₁₈H₂₂N₄O₃ | [3] |
| Molecular Weight | 342.4 g/mol | [3] |
| Appearance | White to Light Yellow/Pale Beige Solid/Crystal | [4] |
| Melting Point | 104.0 to 108.0 °C | [4] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
| LogP | 1.37 (at 20°C) | [4] |
Structural Characteristics
The crystal structure of the compound reveals important conformational features. The benzene ring is significantly twisted with respect to the pyridine ring, at a dihedral angle of 63.29°. In its crystalline form, the molecules are linked by N—H⋯O hydrogen bonds. This inherent three-dimensional structure is a crucial starting point for computational modeling of its interaction with kinase active sites.
A Hypothetical Kinase Interaction Model: A Type II Inhibition Paradigm
Many successful kinase inhibitors featuring a benzamide core, such as Imatinib, function as "Type II" inhibitors.[5] These inhibitors bind to and stabilize the inactive "DFG-out" conformation of the kinase, where the DFG (Asp-Phe-Gly) motif at the start of the activation loop is flipped.[5] This mode of inhibition often confers greater selectivity compared to Type I inhibitors that target the active "DFG-in" conformation.
We hypothesize that the Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate scaffold is well-suited to act as a Type II inhibitor. The key pharmacophoric features supporting this hypothesis are:
-
Hinge-Binding Moiety: The 2-aminopyridine group can form critical hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.
-
Hydrophobic Pocket Occupancy: The central benzamide ring can occupy the hydrophobic pocket created by the DFG-out conformation.
-
Hydrogen Bond Donors/Acceptors: The amino and methylamino groups on the benzamide ring, along with the carbonyl oxygen, can form additional hydrogen bonds with residues in the active site, enhancing affinity and selectivity.[6]
-
Solvent-Front Interaction: The ethyl propanoate tail can extend towards the solvent-exposed region of the active site, providing a vector for further modification to fine-tune physicochemical properties.
The following diagram illustrates this hypothetical binding mode.
Caption: Hypothetical Type II binding mode of the scaffold.
A Research Roadmap for Scaffold Validation and Optimization
To rigorously test the hypothesis and develop this scaffold into a viable kinase inhibitor program, a systematic, multi-stage research plan is required.
Stage 1: Synthesis and Initial Screening
The first stage focuses on synthesizing the core compound and performing a broad screen to identify potential kinase targets.
The synthesis of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate can be achieved via the reduction of its nitro precursor.[4]
Step-by-Step Protocol:
-
Reaction Setup: In a hydrogenation reactor, charge 43 g of ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzoylamino)propionate and 4.7 g of a suitable Nickel catalyst.
-
Solvent Addition: Add 400 mL of tetrahydrofuran (THF) as the solvent.
-
Inerting: Purge the reactor with nitrogen three times to remove air.
-
Hydrogenation: Pressurize the reactor with hydrogen and heat to 60°C with stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture and wash the filter cake with a small amount of THF.
-
Isolation: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
To identify which of the >500 human kinases the scaffold may inhibit, a broad binding assay screen is the most efficient first step. Services like Eurofins' KINOMEscan® or Reaction Biology's kinase profiling platforms provide this capability.[7]
Experimental Workflow:
-
Compound Submission: Submit the synthesized compound at a concentration of 1-10 µM for screening against a comprehensive panel of human kinases.
-
Data Analysis: Analyze the results, typically provided as percent inhibition or dissociation constants (Kd), to identify "hits" – kinases that show significant binding to the compound.
-
Hit Triage: Prioritize hits based on the strength of binding and the therapeutic relevance of the kinase.
Caption: Workflow for initial kinase target identification.
Stage 2: Hit Validation and Mechanism of Action
Once primary hits are identified, the next stage is to validate these interactions in a functional enzymatic assay and determine the mechanism of inhibition.
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method to measure kinase activity by quantifying ADP production.[8] This functional assay will confirm if the binding observed in the initial screen translates to enzymatic inhibition.
Step-by-Step Protocol (384-well format): [9]
-
Kinase Reaction:
-
Set up a 5 µL kinase reaction in a 384-well plate containing the kinase, substrate, ATP (at its Km concentration), and varying concentrations of the inhibitor.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion & Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal from the newly formed ATP.[10]
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Stage 3: Cellular Activity and Target Engagement
Demonstrating that the compound can inhibit the target kinase in a cellular context is a critical step.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. This is used to determine if the compound has an anti-proliferative effect on cancer cell lines that are known to be dependent on the target kinase.
Step-by-Step Protocol: [11][12]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition).
To confirm that the compound is hitting its intended target in cells, a Western blot can be used to measure the phosphorylation status of the kinase's downstream substrate. A reduction in substrate phosphorylation upon treatment indicates target engagement.[13]
Step-by-Step Protocol:
-
Cell Lysis: Treat cells with the inhibitor for a short period (e.g., 1-4 hours), then lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[14]
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate.
-
Separately, probe a parallel blot with an antibody for the total amount of the substrate protein for normalization.[15]
-
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Stage 4: Structure-Activity Relationship (SAR) and Lead Optimization
With a validated hit in hand, the final stage involves medicinal chemistry efforts to improve potency, selectivity, and drug-like properties. This is an iterative process of designing, synthesizing, and testing analogs of the core scaffold.
Key Optimization Strategies:
-
Scaffold Hopping: Replace the benzamide or pyridine rings with other heterocycles to explore new interaction space and improve properties.[16]
-
Substituent Modification: Vary the substituents on the benzamide ring to enhance interactions with the hydrophobic pocket and DFG motif.
-
Tail Modification: Modify the ethyl propanoate group to improve solubility, cell permeability, or to probe for additional interactions in the solvent-exposed region.
Caption: The iterative cycle of SAR-driven lead optimization.
Conclusion
While Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is currently recognized for its role in the synthesis of an anticoagulant, its underlying molecular structure holds significant, unexplored promise as a scaffold for kinase inhibitor development. The benzamide core and 2-aminopyridine moiety are validated pharmacophores in numerous approved kinase inhibitors. By following the systematic research roadmap outlined in this guide—from broad kinome screening and hit validation to cellular characterization and iterative SAR-driven optimization—researchers can effectively probe the potential of this scaffold. This structured approach, grounded in established drug discovery principles and methodologies, provides a clear path for transforming this readily accessible chemical starting point into a novel class of therapeutic candidates targeting the human kinome.
References
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Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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N-(3-Amino-4-(methylamino)benzoyl)-N-2-pyridinyl-beta-alanine ethyl ester. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate. (n.d.). Chemsrc. Retrieved January 23, 2026, from [Link]
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Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. (2012). PubMed. Retrieved January 23, 2026, from [Link]
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KINOMEscan Technology. (n.d.). Eurofins Discovery. Retrieved January 23, 2026, from [Link]
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Scaffold Optimization Strategies in Medicinal Chemistry: Chemical Approaches and Artificial Intelligence Applications. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
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Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters. Retrieved January 23, 2026, from [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Retrieved January 23, 2026, from [Link]
-
Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. (2025). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Classification of Scaffold Hopping Approaches. (2011). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved January 23, 2026, from [Link]
-
Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved January 23, 2026, from [Link]
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). ACS Omega. Retrieved January 23, 2026, from [Link]
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Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 23, 2026, from [Link]
-
Kinome Profiling. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Type II inhibitors pharmacophore model. Hydrogen bonds are shown as... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Kinase Screening & Profiling Service. (n.d.). Drug Discovery Support. Retrieved January 23, 2026, from [Link]
-
Medicinal chemistry strategy for optimization of Scaffold 2. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Pan/Phospho Analysis For Western Blot Normalization. (2017). Protocols.io. Retrieved January 23, 2026, from [Link]
-
Western Blot Analysis of Phosphorylated Proteins. (n.d.). FUJIFILM Wako Chemicals. Retrieved January 23, 2026, from [Link]
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Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023). YouTube. Retrieved January 23, 2026, from [Link]
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Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
-
ADP Glo Protocol. (n.d.). Retrieved January 23, 2026, from [Link]
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Synonyms for "Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate"
A Technical Guide to the Synonyms and Identifiers of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of active pharmaceutical ingredients (APIs), a comprehensive understanding of the nomenclature of key intermediates is paramount. This guide provides an in-depth exploration of the various synonyms, systematic names, and identifiers for the compound Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, a critical building block in the synthesis of the direct thrombin inhibitor, Dabigatran etexilate.
The multiplicity of names for a single chemical entity can often lead to confusion, hinder effective literature searches, and create ambiguity in regulatory submissions. This document aims to demystify the nomenclature surrounding this important intermediate by providing a consolidated and referenced resource.
Unraveling the Identity: A Compilation of Synonyms
The compound with the systematic name Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is known by a variety of alternative names, stemming from different naming conventions, its role as a synthetic intermediate, and its classification as a related impurity in the manufacturing of Dabigatran.
Systematic and Semi-Systematic Names
The most precise and unambiguous names are derived from systematic nomenclature systems like that of the International Union of Pure and Applied Chemistry (IUPAC).
-
IUPAC Name: ethyl 3-[[3-amino-4-(methylamino)benzoyl]-pyridin-2-ylamino]propanoate[1]
-
Alternative Systematic Names:
-
3-[(3-Amino-4-methylaminobenzoyl)pyridin-2-ylamino]propionic acid ethyl ester[2][3]
-
N-(3-Amino-4-(methylamino)benzoyl)-N-2-pyridinyl-beta-alanine ethyl ester[1]
-
beta-Alanine, N-[3-amino-4-(methylamino)benzoyl]-N-2-pyridinyl-, ethyl ester[1]
-
Ethyl N-[3-amino-4-(methylamino)benzoyl]-N-pyridin-2-yl-beta-alaninate[1]
-
3-amino-4-methylamino-benzoic acid-N-(2-pyridyl)-N-(2-ethoxycarbonylethyl)-amide[1]
-
Common Synonyms and Trivial Names
In laboratory and commercial contexts, shorter and more convenient names are often used.
-
Ethyl 3-[3-Amino-4-(methylamino)-N-(2-pyridyl)benzamido]propionate[2]
-
N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Ethyl Ester[4]
Designations as a Dabigatran Intermediate and Impurity
Given its crucial role in the synthesis of Dabigatran etexilate, many of its identifiers are linked to this drug.[5][6][7][8] This is a common practice in pharmaceutical development, where intermediates and impurities are often named in relation to the final API.
-
Dabigatran Intermediate[2]
-
Dabigatran Intermediate 1[2]
-
Dabigatran Methylamino Impurity[2]
-
Dabigatran Etexilate Intermediate 1[2]
-
Dabigatran Impurity 31[1]
-
Dabigatran Etexilate Impurity Q[1]
Core Identifiers: A Tabular Summary
For unambiguous identification and cross-referencing across databases and regulatory documents, standardized identifiers are essential. The following table summarizes the key identifiers for this compound.
| Identifier Type | Value | Source(s) |
| CAS Registry Number | 212322-56-0 | [1][2][3][10] |
| Molecular Formula | C18H22N4O3 | [1][2][3][10] |
| Molecular Weight | 342.39 g/mol | [1][3][10] |
| PubChem CID | 11982993 | [1] |
| MDL Number | MFCD09833624 | [3][10] |
| FDA UNII | SAD4CR2WM6 | [1][3] |
| InChIKey | PCPATNZTKBOKOY-UHFFFAOYSA-N | [1][3] |
Synthetic Context: The Role in Dabigatran Etexilate Synthesis
The significance of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate lies in its position as a key intermediate in the manufacturing process of Dabigatran etexilate, a widely used oral anticoagulant.[6][7][8] The synthesis of Dabigatran involves a multi-step process, and this particular molecule represents a significant milestone in the synthetic route.
The formation of this intermediate is typically achieved through the reduction of its nitro precursor, Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate.[3] This reduction step is critical as it introduces the two amine groups on the benzene ring, which are essential for the subsequent cyclization reaction to form the benzimidazole core of Dabigatran.
The following diagram illustrates the logical flow of this key synthetic step.
Experimental Protocol: A Representative Reduction Procedure
The following is a generalized, representative protocol for the reduction of the nitro precursor to yield Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, based on established chemical principles.[3]
Objective: To synthesize Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate by the reduction of Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate.
Materials:
-
Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate (Starting Material)
-
Palladium on Carbon (Pd/C, 5% or 10%) or Sodium Dithionite
-
Solvent (e.g., Ethanol, Methanol, Tetrahydrofuran)
-
Hydrogen Gas (if using catalytic hydrogenation)
-
Inert Gas (e.g., Nitrogen or Argon)
-
Filter Aid (e.g., Celite)
-
Rotary Evaporator
-
Reaction Vessel equipped with a stirrer, temperature control, and gas inlet/outlet
Procedure (Catalytic Hydrogenation):
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert gas.
-
Charging Reactants: Charge the reaction vessel with Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate and the chosen solvent.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the reaction mixture under an inert atmosphere.
-
Hydrogenation: Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-4 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at a controlled temperature (e.g., room temperature to 50°C). Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, HPLC, or LC-MS) until the starting material is consumed.
-
Catalyst Removal: Once the reaction is complete, purge the vessel with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of filter aid to remove the catalyst.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography to yield the desired Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate.
The logical workflow for this experimental protocol is depicted below.
Conclusion
A thorough understanding of the various names and identifiers for Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is crucial for scientists and researchers in the field of pharmaceutical development. This guide provides a consolidated reference to facilitate clear communication, accurate literature searching, and unambiguous documentation. By recognizing its systematic names, common synonyms, and its identity as a key Dabigatran intermediate, professionals can navigate the complexities of its nomenclature with confidence.
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Pharmaffiliates. Ethyl 3-(3-amino-4-(methyl(nitroso)amino)-N-(pyridin-2-yl)benzamido)propanoate. [Link]
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ACS Publications. Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug | Organic Process Research & Development. [Link]
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A.R. Life Sciences. Dabigatran Intermediates Manufacturers in Hyderabad. [Link]
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Pharmaffiliates. CAS No : 211915-84-3 | Product Name : Deacetamidine Cyano Dabigatran Ethyl Ester. [Link]
- Google Patents.
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Der Pharma Chemica. an-improved-process-for-the-preparation-of-dabigatran-etexilate-mesylate-and-synthesis-of-its-impurities.pdf. [Link]
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Pharmaffiliates. N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Ethyl Ester. [Link]
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IndiaMART. Ethyl 3-(3-Amino-4-(Methyl Amino)-N-(Pyridin-2-yl) Benzamido) propanoate CAS 212322-56-0. [Link]
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Methodological & Application
The Quintessential Guide to Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: A Reference Standard for Dabigatran Etexilate Synthesis
In the intricate landscape of pharmaceutical development and manufacturing, the purity and quality of an active pharmaceutical ingredient (API) are paramount. For dabigatran etexilate, a potent oral anticoagulant, rigorous control of impurities is a critical aspect of ensuring its safety and efficacy. This technical guide provides an in-depth exploration of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate , a crucial reference standard in the synthesis and quality control of dabigatran etexilate. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven protocols.
The Central Role of Impurity Profiling in Dabigatran Etexilate Quality
Dabigatran etexilate is a prodrug that is rapidly converted in the body to its active form, dabigatran, a direct thrombin inhibitor. It is widely prescribed to prevent stroke and systemic embolism in patients with non-valvular atrial fibrillation.[1] The synthesis of this complex molecule involves multiple steps, creating a potential for the formation of various process-related impurities. Regulatory bodies worldwide mandate stringent control over these impurities, as their presence, even in trace amounts, can impact the drug's safety and therapeutic window.
This is where the concept of a reference standard becomes indispensable. A reference standard is a highly characterized and pure substance used as a benchmark for the identification and quantification of impurities in the API.[2][3] Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, often identified as a key intermediate or a process-related impurity in dabigatran synthesis, serves as such a standard.[4] Its availability in a highly pure form allows analytical chemists to accurately detect and quantify its presence in batches of dabigatran etexilate, ensuring that it remains below the established safety thresholds.
Physicochemical Characteristics of the Reference Standard
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and application in analytical methods.
| Property | Value | Source |
| Chemical Name | Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate | [5] |
| CAS Number | 212322-56-0 | [5] |
| Molecular Formula | C₁₈H₂₂N₄O₃ | [5] |
| Molecular Weight | 342.40 g/mol | [5] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 104.0 to 108.0 °C | [4] |
| Solubility | Soluble in Methanol, slightly soluble in DMSO | [4] |
| Purity (Typical) | >98.0% (HPLC) | |
| Storage Conditions | Refrigerated (2-8°C), under inert atmosphere, protected from light |
The Genesis of an Impurity: Synthesis and Mechanistic Insight
The presence of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate as an impurity in dabigatran etexilate is intrinsically linked to the synthetic route employed for the API. It serves as a key building block in the construction of the dabigatran molecule. The following diagram illustrates a common synthetic pathway, highlighting the position of this crucial intermediate.
Figure 1: Simplified synthetic pathway of Dabigatran Etexilate, showcasing the role of the reference standard.
As depicted, the reference standard is synthesized through the reduction of its nitro-precursor, Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate. Incomplete conversion during this reduction step or carry-over of unreacted starting material can lead to the presence of the nitro-precursor in the final API. Conversely, any unreacted Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate that is not fully consumed in the subsequent coupling reaction can persist as a process-related impurity in the final dabigatran etexilate product. Therefore, having a well-characterized reference standard of this intermediate is crucial for monitoring the efficiency of these synthetic steps and ensuring the purity of the final API.
Laboratory-Scale Synthesis Protocol
The following protocol outlines a typical laboratory-scale synthesis of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, adapted from publicly available methods.[4] This protocol is for informational purposes and should be performed by qualified personnel in a suitable laboratory setting.
Starting Material: Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate
Reaction: Catalytic Hydrogenation
Step-by-Step Procedure:
-
Reactor Setup: In a hydrogenation reactor, charge 43 g of Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate and 4.7 g of a suitable catalyst (e.g., Raney Nickel or Palladium on Carbon).
-
Solvent Addition: Add an appropriate volume of a suitable solvent, such as tetrahydrofuran (THF) (approx. 400 mL), to the reactor.
-
Inerting: Purge the reactor with an inert gas (e.g., nitrogen) three times to remove any residual air.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure and heat the reaction mixture to approximately 60°C with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. Wash the filter cake with a small amount of the solvent.
-
Isolation: Combine the filtrate and washings. Dry the solution over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to obtain the desired high-purity reference standard.
Note: The choice of catalyst, solvent, hydrogen pressure, and temperature may require optimization for best results. All steps involving hydrogen gas should be conducted with extreme caution and appropriate safety measures.
Application in Analytical Protocols: Ensuring Purity
The primary application of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate as a reference standard is in the chromatographic analysis of dabigatran etexilate for related substances. A validated HPLC method is the cornerstone of this quality control process.
Figure 2: General workflow for the use of the reference standard in HPLC analysis.
Recommended HPLC Method Parameters
The following is a representative HPLC method for the determination of related substances in dabigatran etexilate, with a focus on the separation of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate. This method is based on information from published analytical procedures and should be validated in the user's laboratory.[2][3][6]
| Parameter | Recommended Condition |
| Column | Poroshell 120 EC-C18 (150 mm x 4.6 mm, 2.7 µm) or equivalent |
| Mobile Phase A | Buffer: Hexane-1-sulfonic acid sodium salt monohydrate in water (pH adjusted to 6.5 ± 0.05) |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient Program | Optimized gradient to ensure separation of all impurities |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Sample Temperature | 5°C |
Preparation of Solutions
Reference Standard Stock Solution: Accurately weigh about 10 mg of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of mobile phases).
Dabigatran Etexilate Sample Solution: Accurately weigh about 50 mg of the dabigatran etexilate API into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability Solution: Prepare a solution containing a known concentration of dabigatran etexilate and the reference standard to verify the resolution and performance of the chromatographic system.
Data Interpretation and Acceptance Criteria
The chromatogram of the dabigatran etexilate sample is compared to that of the reference standard. The peak corresponding to Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate in the sample is identified by its retention time. The concentration of the impurity is calculated based on the peak area response of the reference standard. The level of this impurity must not exceed the limit specified in the product's monograph or as per regulatory guidelines.
Conclusion: A Pillar of Quality Assurance
The availability and proper use of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate as a reference standard are not merely a matter of analytical procedure but a fundamental component of the quality assurance strategy for dabigatran etexilate. It provides the necessary scientific rigor to monitor and control a critical process-related impurity, thereby directly contributing to the safety and consistency of this life-saving medication. This guide has provided a comprehensive overview, from its synthetic origin to its practical application in a quality control setting, empowering researchers and professionals with the knowledge to effectively utilize this essential analytical tool.
References
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Sreenivas, N., et al. Validation of stability-indicating reverse phase HPLC method for the determination of related substances in dabigatran etexilate. Der Pharmacia Lettre, 2015, 7 (11):272-279. Available at: [Link]
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Jain, R., et al. Method Validation for Stability Indicating Method of Related Substance in Active Pharmaceutical Ingredients Dabigatran Etexilate Mesylate by Reverse Phase Chromatography. Journal of Analytical & Pharmaceutical Research. 2017, 6(4). Available at: [Link]
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Kumar, A. A., et al. A rapid stability indicating rp-hplc assay method development and validation for the quantitative estimation of dabigatran etexilate mesylate in capsules. Indo American Journal of Pharmaceutical Sciences, 2015, 2(10), 1382-1392. Available at: [Link]
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Devarasetty, S., et al. An improved process for the preparation of dabigatran etexilate mesylate and synthesis of its impurities. Der Pharma Chemica, 2018, 10(4): 127-148. Available at: [Link]
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Arous, B. and Al-Mardini, M. A. LC-MS method for Analysis of Dabigatran and its Impurities. Acta Scientific Pharmaceutical Sciences 3.5 (2019): 121-127. Available at: [Link]
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ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DABIGATRAN ETEXILATE IN PURE AND DOSAGE FORMS BY USING RP-HPLC METHOD. World Journal of Pharmaceutical and Medical Research. 2019, 5(8), 106-115. Available at: [Link]
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N-(3-Amino-4-(methylamino)benzoyl)-N-2-pyridinyl-beta-alanine ethyl ester. PubChem. Available at: [Link]
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Wen, G.-J., Wang, M.-X. and Gu, L.-S. (2017). IUCrData, 2, x161941. Available at: [Link]
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Mathad, V. T., et al. Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate. ACS Omega 2018, 3, 6, 6341–6349. Available at: [Link]
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An Improved Process for Preparation of Dabigatran Etexilate Mesylate. ResearchGate. Available at: [Link]
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Use of "Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate" in structure-activity relationship (SAR) studies
Strategic Use of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate as a Scaffold for Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Discovery
Abstract
This technical guide provides a comprehensive framework for utilizing Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate as a foundational scaffold in structure-activity relationship (SAR) studies aimed at the discovery of novel kinase inhibitors. While this molecule is recognized as an impurity in the synthesis of the anticoagulant Dabigatran etexilate[1][2], its inherent structural motifs—a substituted benzamide, a pyridinyl ring, and an ethyl propanoate tail—present a compelling starting point for medicinal chemistry campaigns[1]. This document outlines the scientific rationale, proposes a strategic design of an analog library, and provides detailed protocols for the synthesis, biochemical screening, and cellular evaluation of new chemical entities derived from this scaffold. The overarching goal is to empower research teams to systematically explore the chemical space around this core structure to identify potent and selective kinase inhibitors for therapeutic development.
Introduction: The Scientific Rationale
The pursuit of selective kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases[3]. The compound Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (CAS 212322-56-0)[4][5] embodies several key features that make it an attractive scaffold for kinase inhibitor design[1]:
-
Benzamide Core: Benzamide derivatives are a well-established class of compounds with a wide range of biological activities, including kinase inhibition. They often serve as a rigid core to orient functional groups for optimal target engagement[6][7][8].
-
Hydrogen Bonding Capabilities: The presence of multiple hydrogen bond donors and acceptors (amino, methylamino, amide, and pyridinyl nitrogen) suggests a high potential for specific interactions within the ATP-binding pocket of kinases[1].
-
Vectors for Modification: The scaffold presents three distinct regions for chemical modification: the diamino-substituted benzene ring, the pyridinyl ring, and the ethyl propanoate side chain. This allows for a systematic exploration of the structure-activity landscape.
-
Favorable Physicochemical Properties: The molecule has a moderate molecular weight (342.4 g/mol )[4] and can be synthetically manipulated to fine-tune properties like solubility and cell permeability.
Given these characteristics, this application note proposes a hypothetical, yet scientifically rigorous, SAR campaign targeting a relevant kinase family, such as the Src family kinases or other tyrosine kinases implicated in cancer.
Proposed SAR Strategy & Library Design
A successful SAR study hinges on the systematic modification of a lead compound to understand the contribution of each functional group to its biological activity[9]. We propose a focused library synthesis approach, modifying three key regions of the scaffold.
Core Scaffold and Numbering
Figure 1: Core scaffold with proposed regions for SAR exploration.
Modification Strategy
| Region | Rationale for Modification | Proposed Modifications |
| Region 1: Diaminobenzamide Ring | The amino and methylamino groups are key hydrogen bond donors and can influence the electronics of the ring system. Modifications here can impact potency and selectivity. | - Acylation of the 3-amino group to introduce various amide functionalities. - Replacement of the 3-amino group with other small nucleophiles (e.g., -OH, -SH). - Variation of the 4-methylamino group to other small alkylamines (e.g., ethylamino, cyclopropylamino). |
| Region 2: Pyridinyl Ring | The pyridine nitrogen acts as a hydrogen bond acceptor, a common feature in hinge-binding motifs of kinase inhibitors. Substituents can modulate basicity and introduce new interactions. | - Introduction of small electron-donating or electron-withdrawing groups at the 4- or 5-position of the pyridine ring (e.g., -CH3, -OCH3, -Cl, -F). - Isomeric replacement (e.g., pyrimidinyl, pyrazinyl) to alter the position of the nitrogen acceptor. |
| Region 3: Ethyl Propanoate Side Chain | The ester functionality can be a point of metabolic instability but also offers a handle for modifying solubility and cell permeability. It can be explored for interactions with the solvent-exposed region of the kinase. | - Hydrolysis to the corresponding carboxylic acid to introduce a charge and potential for salt bridge formation. - Amidation to form a library of primary, secondary, and tertiary amides. - Variation of the ester alkyl group (e.g., methyl, tert-butyl) to modulate steric bulk and hydrolysis rate. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of analogs and their subsequent biological evaluation.
General Synthetic Protocol: Amide Coupling
The synthesis of the parent scaffold has been previously reported[10]. Analogs can be readily synthesized from the key intermediate, 3-amino-4-(methylamino)benzoic acid , and the appropriately substituted N-(pyridin-2-yl)ethanamine derivatives, followed by modification of the propanoate tail. A general amide coupling protocol is provided below.
Protocol 3.1.1: Synthesis of Benzamide Analogs
-
Acid Chloride Formation: To a solution of the appropriately substituted 3-amino-4-(methylamino)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere. Add a catalytic amount of dimethylformamide (DMF, 1 drop).
-
Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.
-
Amide Coupling: Dissolve the resulting acid chloride in anhydrous DCM. In a separate flask, dissolve the desired N-(pyridin-2-yl)ethanamine derivative (1.1 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Biochemical Assay: In Vitro Kinase Inhibition
To determine the inhibitory potency (IC50) of the synthesized compounds against the target kinase, a biochemical assay is essential[11].
Protocol 3.2.1: ADP-Glo™ Kinase Assay (Promega)
This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.
-
Reagent Preparation: Prepare kinase buffer, kinase solution, substrate solution, and compound dilutions in dimethyl sulfoxide (DMSO) and then kinase buffer.
-
Reaction Setup: In a 96-well or 384-well plate, add 5 µL of the test compound at various concentrations.
-
Add 10 µL of the kinase-substrate mixture to each well to initiate the reaction. Include "no kinase" and "no inhibitor" controls.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: Antiproliferative Activity
Evaluating the effect of the compounds on the proliferation of cancer cell lines provides a measure of their cell permeability and on-target efficacy in a biological context[12][13].
Protocol 3.3.1: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Cell Plating: Seed cancer cells (e.g., a cell line known to be dependent on the target kinase) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium[14]. Incubate for 24 hours at 37 °C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the cells and incubate for 72 hours.
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence and calculate the half-maximal growth inhibitory concentration (GI50) in a similar manner to the IC50 determination.
Data Interpretation and SAR Visualization
The data generated from the biochemical and cellular assays should be tabulated to facilitate the elucidation of structure-activity relationships.
Tabulated SAR Data
| Compound | Region 1 Modification | Region 2 Modification | Region 3 Modification | Kinase IC50 (nM) | Cellular GI50 (nM) |
| Parent | 3-NH2, 4-NHMe | Pyridin-2-yl | Ethyl propanoate | [Hypothetical Value] | [Hypothetical Value] |
| 1a | 3-NHAc, 4-NHMe | Pyridin-2-yl | Ethyl propanoate | ||
| 1b | 3-NH2, 4-NHEt | Pyridin-2-yl | Ethyl propanoate | ||
| 2a | 3-NH2, 4-NHMe | 5-Cl-Pyridin-2-yl | Ethyl propanoate | ||
| 3a | 3-NH2, 4-NHMe | Pyridin-2-yl | Propanoic acid | ||
| 3b | 3-NH2, 4-NHMe | Pyridin-2-yl | Propanamide |
Table 1: Example of a data table for organizing SAR results.
Visualization of Workflows
Visualizing the experimental and logical workflows can aid in understanding the overall strategy.
Caption: SAR study workflow from design to iterative improvement.
Caption: Logic flow for primary biochemical and secondary cellular assays.
Conclusion
The strategic use of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate as a starting scaffold provides a robust platform for the discovery of novel kinase inhibitors. Its synthetic tractability and inherent drug-like features make it an ideal candidate for systematic SAR exploration. By following the integrated protocols for synthesis, biochemical screening, and cellular evaluation outlined in this guide, researchers can efficiently navigate the chemical space around this core, leading to the identification of potent and selective lead compounds for further preclinical development.
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Wen, G.-J., Wang, M.-X., & Gu, L.-S. (2017). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. IUCrData, 2(2), x161941. [Link]
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Al-Hulli, Z. A., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 28(13), 5183. [Link].
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Duß, M., et al. (2021). Photoswitchable Inhibitors to Optically Control Specific Kinase Activity. ACS Chemical Biology, 16(10), 2000-2009. [Link].
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Bitesize Bio. (2022). Three Steps for Setting up a Drug Screening Assay. Retrieved January 23, 2026, from [Link].
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Universitas Airlangga. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459. Retrieved January 23, 2026, from [Link].
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Wang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12044-12051. [Link].
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ResearchGate. (n.d.). Piperidyl benzamides SAR: bicyclic amine modifications. Retrieved January 23, 2026, from [Link].
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Application Notes and Protocols for the Synthesis of a Key Anticoagulant Intermediate: Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
Introduction: The Strategic Importance of a Central Intermediate in Modern Anticoagulant Therapy
In the landscape of modern medicine, the development of direct-acting oral anticoagulants (DOACs) has marked a significant advancement in the prevention and treatment of thromboembolic disorders. Among these, Dabigatran etexilate, a potent and selective direct thrombin inhibitor, has emerged as a frontline therapy.[1][2] The intricate molecular architecture of Dabigatran etexilate necessitates a multi-step synthetic approach, wherein the strategic selection and efficient preparation of key intermediates are paramount to the overall success and commercial viability of the drug.
This document provides a detailed technical guide on Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate , a pivotal intermediate in the synthesis of Dabigatran etexilate.[3][4][5] We will delve into the synthetic rationale, provide detailed, field-proven protocols for its preparation and characterization, and contextualize its role in the broader scheme of constructing the final active pharmaceutical ingredient (API). This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel anticoagulants.
The core structure of this intermediate, featuring a strategically substituted benzamide backbone, provides the necessary foundation for the subsequent annulation of the benzimidazole ring system, a key pharmacophoric element of Dabigatran.[6][7]
The Coagulation Cascade and the Role of Direct Thrombin Inhibitors
To appreciate the significance of this synthetic pathway, it is essential to understand the mechanism of action of the final drug product. The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. Thrombin (Factor IIa) is a serine protease that plays a central role in this cascade by converting soluble fibrinogen into insoluble fibrin strands, which form the meshwork of the clot.[1][8] Thrombin also amplifies its own production by activating other clotting factors.[1][9]
Dabigatran acts as a direct thrombin inhibitor by binding reversibly to the active site of the thrombin molecule, thereby preventing it from interacting with its substrates.[1] This direct and competitive inhibition of both free and clot-bound thrombin leads to a potent anticoagulant effect.[9] The synthesis of molecules like Dabigatran, therefore, represents a targeted approach to modulating the coagulation cascade.
Overall Synthetic Strategy: A Two-Stage Approach to the Key Intermediate
The synthesis of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (henceforth referred to as Intermediate II ) is most efficiently achieved through a two-stage process. This involves the initial synthesis of its nitro-precursor, Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate (Intermediate I ), followed by a selective reduction of the nitro group.
Figure 1: Overall synthetic workflow from starting materials to Dabigatran Etexilate.
Part 1: Synthesis of Intermediate I - Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate
The initial step involves the formation of an amide bond between 4-(methylamino)-3-nitrobenzoic acid and ethyl 3-(pyridin-2-ylamino)propanoate. The presence of the nitro group deactivates the aromatic ring, necessitating the activation of the carboxylic acid, typically by conversion to its acyl chloride.
Protocol 1.1: Synthesis of Intermediate I
Materials and Reagents:
-
4-(Methylamino)-3-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
Ethyl 3-(pyridin-2-ylamino)propanoate[10]
-
Triethylamine (TEA)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Ice bath
Procedure:
-
Acyl Chloride Formation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-(methylamino)-3-nitrobenzoic acid (1.0 eq) in dichloromethane (DCM, approx. 5 mL per gram of acid). Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).
-
Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 40°C) and maintain for 2-3 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting acid).
-
Cool the mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting solid is the crude 4-(methylamino)-3-nitrobenzoyl chloride.
-
Expert Insight: The use of a catalytic amount of DMF is crucial for the efficient formation of the acyl chloride via the Vilsmeier-Haack mechanism. It is important to remove all excess thionyl chloride as it can react with the amine in the next step.
-
-
Amidation: In a separate round-bottom flask, dissolve ethyl 3-(pyridin-2-ylamino)propanoate (1.0 eq) and triethylamine (1.5 eq) in DCM (approx. 10 mL per gram of propanoate).
-
Cool the solution to 0-5°C in an ice bath.
-
Dissolve the crude acyl chloride from step 4 in dry DCM and add it dropwise to the cooled solution of the amine over 30-45 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-5 hours.[11] Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude Intermediate I can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to afford a solid product.[11]
Expected Yield and Purity:
| Parameter | Value | Reference |
| Yield | 82-95% | [11] |
| Purity (HPLC) | >97% | [11] |
| Appearance | Light Beige Solid | |
| Molecular Formula | C₁₈H₂₀N₄O₅ | [6][12] |
| Molecular Weight | 372.38 g/mol | [6][12] |
Part 2: Synthesis of Intermediate II - Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
The crucial step in this synthesis is the selective reduction of the aromatic nitro group in Intermediate I to an amine, yielding Intermediate II. Several methods have been reported for this transformation, each with its own advantages and considerations.[11] Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.
Protocol 2.1: Catalytic Hydrogenation for the Synthesis of Intermediate II
Materials and Reagents:
-
Intermediate I
-
Palladium on carbon (10% Pd/C, 50% wet)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Celite®
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve Intermediate I (1.0 eq) in methanol or ethanol (approx. 20 mL per gram of Intermediate I).
-
Carefully add 10% Palladium on carbon (5-10% w/w of Intermediate I) to the solution.
-
Safety Note: Palladium on carbon is pyrophoric and should be handled with care, preferably in a wet state.
-
-
Seal the reaction vessel and purge it with nitrogen or argon to remove any air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-60 psi).
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 4-6 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (methanol or ethanol).
-
Combine the filtrates and concentrate under reduced pressure to yield Intermediate II as a solid. The crude product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.
Expected Yield and Purity:
| Parameter | Value | Reference |
| Yield | >95% | |
| Purity (HPLC) | >98% | |
| Appearance | White to Light yellow powder/crystal | |
| Melting Point | 104-108 °C | |
| Molecular Formula | C₁₈H₂₂N₄O₃ | [7] |
| Molecular Weight | 342.40 g/mol |
Part 3: Analytical Characterization of Intermediate II
Rigorous analytical characterization is essential to confirm the identity and purity of Intermediate II before proceeding to the next synthetic steps.
Protocol 3.1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A gradient Reverse-Phase HPLC method is suitable for determining the purity of Intermediate II.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of Intermediate II in the mobile phase.
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methylamino group, the ethyl ester, and the propanoate chain.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of Intermediate II (m/z = 343.17 [M+H]⁺).
Part 4: Conversion of Intermediate II to Dabigatran Etexilate
Intermediate II is the direct precursor for the construction of the benzimidazole core of Dabigatran. This is typically achieved through a condensation and cyclization reaction with an N-substituted glycine derivative, followed by further functional group manipulations.
Figure 2: Key transformations from Intermediate II to Dabigatran Etexilate.
Protocol 4.1: Synthesis of Dabigatran Etexilate from Intermediate II (Illustrative)
This protocol outlines the key transformations. For detailed, optimized procedures, consulting specific patents and publications is recommended.[3][5][13]
-
Amide Coupling and Cyclization: React Intermediate II with N-(4-cyanophenyl)glycine in the presence of a coupling agent (e.g., 1,1'-carbonyldiimidazole) in a suitable solvent like dichloromethane.[3] The resulting amide undergoes in-situ cyclization upon heating in the presence of an acid (e.g., acetic acid) to form the benzimidazole ring.[3]
-
Amidine Formation: The cyano group is converted to an amidine. This can be achieved via the Pinner reaction, which involves treating the nitrile with an alcohol (e.g., ethanol) and HCl gas, followed by reaction with ammonia.
-
Esterification (Prodrug Formation): The amidine is then reacted with n-hexyl chloroformate in the presence of a base (e.g., potassium carbonate) to install the hexyloxycarbonyl group, yielding Dabigatran etexilate.[14]
-
Salt Formation: The final API is often isolated as a pharmaceutically acceptable salt, such as the mesylate salt, to improve its stability and solubility.
Conclusion
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is a cornerstone intermediate in the synthesis of the direct thrombin inhibitor, Dabigatran etexilate. The synthetic protocols outlined in this guide provide a robust and efficient pathway for its preparation on a laboratory scale. The successful execution of these steps, coupled with rigorous analytical characterization, ensures the quality and purity of this key building block, thereby facilitating the overall synthesis of this life-saving anticoagulant medication. Further process optimization may be required for large-scale manufacturing, focusing on aspects such as solvent selection, reagent stoichiometry, and purification methods to ensure a cost-effective and environmentally sustainable process.
References
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Devarasetty, S., et al. (2018). An improved process for the preparation of dabigatran etexilate mesylate and synthesis of its impurities. Der Pharma Chemica, 10(4), 127-148. [Link]
-
Capot Chemical. (2013). MSDS of ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate. [Link]
-
Shaik, A. K., et al. (2024). Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. Organic Process Research & Development. [Link]
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)
-
Wen, G.-J., Wang, M.-X., & Gu, L.-S. (2017). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. IUCrData, 2(2), x161941. [Link]
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PubChem. (n.d.). N-(3-Amino-4-(methylamino)benzoyl)-N-2-pyridinyl-beta-alanine ethyl ester. [Link]
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Ganetsky, M. (2012). Dabigatran (Pradaxa). Journal of Medical Toxicology, 8(3), 281-285. [Link]
- Google Patents. (n.d.).
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ACS Publications. (2024). Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. [Link]
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Dr. Oracle. (2025). What is the mechanism of action of Pradaxa (dabigatran)? [Link]
-
Solanki, P., et al. (2018). Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate. ACS Omega, 3(6), 6235-6243. [Link]
-
Drug Chug. (2020, July 7). How do Direct Thrombin Inhibitors Work? (Dabigatran) [Video]. YouTube. [Link]
-
Semantic Scholar. (n.d.). Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes. [Link]
-
New Drug Approvals. (2015). DABIGATRAN PART 2/3. [Link]
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Hankey, G. J., & Eikelboom, J. W. (2011). Dabigatran etexilate: a new oral thrombin inhibitor. Circulation, 123(13), 1436-1450. [Link]
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BioCrick. (n.d.). Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate. [Link]
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Stangier, J., & Clemens, A. (2009). Pharmacology, pharmacokinetics, and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor. Clinical and applied thrombosis/hemostasis, 15 Suppl 1, 9S–16S. [Link]
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Application Note: Chemoselective Reduction of the Nitro Group in Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate
Abstract
The selective reduction of an aromatic nitro group to its corresponding amine is a cornerstone transformation in the synthesis of pharmaceuticals and fine chemicals. This application note provides a detailed guide for researchers, scientists, and drug development professionals on experimental protocols for the chemoselective reduction of the nitro group in "Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate" (1), a complex molecule featuring multiple potentially reducible functional groups. This document outlines and compares several robust methods, including catalytic hydrogenation, and reductions using iron, tin(II) chloride, and sodium dithionite. The causality behind experimental choices, self-validating system designs, and in-depth procedural details are provided to ensure reliable and reproducible outcomes.
Introduction: The Criticality of Chemoselective Nitro Reduction
The conversion of aromatic nitro compounds to anilines is a pivotal step in the synthesis of a vast array of biologically active molecules. The resulting primary amine serves as a versatile synthetic handle for the introduction of further molecular complexity. The substrate , Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate (1), presents a significant chemoselectivity challenge. In addition to the target nitro group, the molecule contains an ester, an amide, and a pyridine ring, all of which are susceptible to reduction under various conditions. Therefore, the choice of reducing agent and reaction conditions is paramount to avoid unwanted side reactions and ensure the exclusive formation of the desired product, Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (2).
This guide explores several field-proven methodologies, providing not just procedural steps but also the underlying scientific rationale to empower the researcher in making informed decisions.
Overview of Reduction Strategies
The selection of an appropriate reduction method hinges on a balance of reactivity, selectivity, cost, and environmental impact. For the target transformation, we will consider four widely employed and effective strategies.
Diagram 1: General Reaction Scheme
Caption: Transformation of the nitro-substituted reactant to the desired amine.
| Method | Key Reagents | Typical Conditions | Pros | Cons |
| Catalytic Hydrogenation | H₂, Pd/C | Room temperature to mild heating, 1-50 atm H₂ | High efficiency, clean reaction, catalyst can be recycled.[1][2] | Potential for over-reduction of other functional groups, requires specialized equipment.[1][3] |
| Iron Reduction | Fe, NH₄Cl or Acetic Acid | Reflux in aqueous ethanol or acetic acid | Inexpensive, environmentally benign, highly chemoselective for nitro groups.[4][5][6] | Stoichiometric amounts of iron required, sometimes leading to filtration issues.[5] |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Reflux in ethanol or ethyl acetate | Mild conditions, good functional group tolerance.[1][2] | Generates tin-based waste which can be problematic for disposal.[5] |
| Sodium Dithionite Reduction | Na₂S₂O₄ | Room temperature to mild heating in aqueous media | Inexpensive, safe, and mild reducing agent with good chemoselectivity.[7][8][9] | Can require phase-transfer catalysts for substrates with low aqueous solubility.[9] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a widely used and often highly efficient method for the reduction of nitro groups.[1][2] The choice of palladium on carbon as the catalyst is standard for this transformation. However, careful control of the reaction conditions is necessary to prevent the reduction of the pyridine ring or cleavage of other functional groups.
Diagram 2: Catalytic Hydrogenation Workflow
Caption: Step-by-step workflow for catalytic hydrogenation.
Detailed Steps:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate (1.0 g, 2.68 mmol) in ethanol (25 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (100 mg, ~10 wt%) to the solution.
-
Hydrogenation: Secure a balloon filled with hydrogen gas to the flask and purge the flask with hydrogen. Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 10 mL).
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure amine (2).
Causality and Trustworthiness: The use of a hydrogen balloon at atmospheric pressure provides a mild and controllable hydrogenation environment, minimizing the risk of over-reduction. The inert Celite® filtration ensures the complete removal of the pyrophoric palladium catalyst, a critical safety and purity consideration.
Protocol 2: Reduction with Iron Powder and Ammonium Chloride
The reduction of aromatic nitro compounds using iron powder in the presence of an acid or an electrolyte like ammonium chloride is a classic, cost-effective, and highly chemoselective method.[4][5][6] This method is particularly advantageous for molecules with other reducible functional groups.[10]
Detailed Steps:
-
Reaction Setup: To a solution of the nitro compound (1.0 g, 2.68 mmol) in a mixture of ethanol (20 mL) and water (5 mL), add iron powder (0.75 g, 13.4 mmol, 5 equivalents) and ammonium chloride (0.72 g, 13.4 mmol, 5 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue can be partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove inorganic salts.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to give the crude product, which can be further purified by column chromatography or crystallization.
Causality and Trustworthiness: The in-situ generation of a mild acidic environment by ammonium chloride facilitates the reduction by iron. The large excess of iron ensures the reaction goes to completion. The basic work-up is essential to deprotonate the product amine and facilitate its extraction into an organic solvent.
Protocol 3: Reduction with Tin(II) Chloride Dihydrate
Tin(II) chloride is a mild and effective reducing agent for aromatic nitro groups, often used when other functionalities need to be preserved.[1][2]
Detailed Steps:
-
Reaction Setup: Dissolve the nitro compound (1.0 g, 2.68 mmol) in ethanol (30 mL) in a round-bottom flask.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.03 g, 13.4 mmol, 5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 80 °C) and stir for 2-3 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, pour the reaction mixture into ice-water and carefully basify with a saturated sodium bicarbonate solution or dilute sodium hydroxide to a pH of ~8. This will precipitate tin salts.
-
Isolation: Extract the product with ethyl acetate (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality and Trustworthiness: SnCl₂ acts as the electron donor in the reduction process. The basic work-up is crucial for precipitating the tin hydroxides and liberating the free amine for extraction.[5] Proper handling and disposal of tin-containing waste are important environmental considerations.
Protocol 4: Reduction with Sodium Dithionite
Sodium dithionite (Na₂S₂O₄) is an inexpensive and environmentally friendly reducing agent that is effective for the reduction of nitro groups under mild, often aqueous, conditions.[7][8][9]
Detailed Steps:
-
Reaction Setup: Dissolve the nitro compound (1.0 g, 2.68 mmol) in a mixture of methanol or THF (20 mL) and water (10 mL).
-
Reagent Addition: Add sodium dithionite (2.33 g, 13.4 mmol, 5 equivalents) in portions to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, remove the organic solvent under reduced pressure.
-
Isolation: Extract the aqueous residue with ethyl acetate (3 x 20 mL). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The resulting crude product can be purified by crystallization or column chromatography.
Causality and Trustworthiness: Sodium dithionite is a powerful reducing agent in aqueous solutions.[9] The use of a co-solvent like methanol or THF is necessary to ensure the solubility of the organic substrate. This method avoids the use of heavy metals, making it a greener alternative.
Conclusion and Recommendations
For the chemoselective reduction of the nitro group in "Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate", all four presented methods are viable.
-
For scalability, cost-effectiveness, and high chemoselectivity , the iron/ammonium chloride method is highly recommended.[5][6]
-
Catalytic hydrogenation offers a very clean and efficient process, provided that the equipment is available and conditions are carefully controlled to avoid over-reduction.[1][3]
-
Tin(II) chloride is a reliable and mild option, though waste disposal needs consideration.[1][5]
-
Sodium dithionite represents a green and mild alternative, particularly suitable for smaller-scale synthesis.[7][8]
The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and environmental considerations. It is always recommended to perform a small-scale trial to optimize the reaction conditions for the specific substrate.
References
- Laha, J. K., Panday, S., Gupta, P., & Seth, S. R. (2022). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry. DOI:10.1039/D2GC03749A.
- Hazra, A., Panday, S., Gupta, P., & Laha, J. K. (2023). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. The Journal of Organic Chemistry.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.
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- Wikipedia. (n.d.). Reduction of nitro compounds.
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Application Note: A Validated LC-MS/MS Method for the Sensitive Detection of Impurities in Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
Abstract
This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of process-related impurities in Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate. This compound is a key intermediate in the synthesis of various pharmaceutically active ingredients, including the direct thrombin inhibitor Dabigatran.[1] The control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. The method utilizes reversed-phase chromatography for optimal separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection. We present a comprehensive protocol, from sample preparation to data acquisition, and outline a validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate the method is fit for its intended purpose.[2][3]
Introduction: The Rationale for Impurity Profiling
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (MW: 342.4 g/mol [4]) is a critical building block in pharmaceutical synthesis.[1] During its multi-step synthesis, various impurities can be introduced or formed, including residual starting materials, intermediates from incomplete reactions, products of side reactions, and degradation products.[5][6][7] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate stringent control over such impurities.[8]
LC-MS/MS is the preeminent analytical technique for this task, offering unparalleled sensitivity and specificity.[9][10] By combining the separation power of liquid chromatography with the precise detection of tandem mass spectrometry, it is possible to identify and quantify impurities even at trace levels in the presence of a high concentration of the main compound.[11] This note provides a self-validating system, explaining the causality behind each experimental choice to ensure scientific integrity and reproducibility.
Understanding the Analyte and Potential Impurities
The target analyte's structure contains several key functional groups: two primary/secondary aromatic amines, a tertiary amine, an amide, an ester, and a pyridine ring. These features dictate the analytical strategy. The presence of multiple basic nitrogen atoms makes the molecule readily protonated, favoring positive mode electrospray ionization (ESI+).
A primary potential impurity is the corresponding carboxylic acid, 3-((3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoic acid , which can arise from the hydrolysis of the ethyl ester. This impurity is more polar than the parent compound and must be effectively separated and quantified.
-
Analyte: Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
-
Formula: C₁₈H₂₂N₄O₃
-
Molecular Weight: 342.40 g/mol
-
[M+H]⁺: 343.4 m/z
-
-
Potential Impurity 1: 3-((3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoic acid
-
Formula: C₁₆H₁₈N₄O₃
-
Molecular Weight: 314.34 g/mol
-
[M+H]⁺: 315.3 m/z
-
LC-MS/MS Method Development: A Logic-Driven Approach
The development of a robust analytical method requires careful consideration of sample preparation, chromatography, and mass spectrometry parameters.
Sample Preparation: Ensuring Accuracy
The primary goal of sample preparation is to dissolve the analyte and impurities in a solvent compatible with the LC mobile phase and to dilute the sample to a concentration within the instrument's linear dynamic range.
-
Solvent Selection: The analyte is soluble in methanol and DMSO.[1] A solution of 50:50 Methanol:Water is chosen as the diluent as it is fully compatible with the reversed-phase mobile phase, preventing peak distortion and precipitation in the system.
-
Concentration: A stock solution of 1 mg/mL is prepared, followed by serial dilutions to create calibration standards and quality control samples. This ensures the method can accurately quantify impurities across a relevant range (e.g., 0.05% to 1.0% relative to the main compound).
Chromatographic Separation: The Key to Resolution
Given the polarity difference between the ethyl ester analyte and its potential carboxylic acid impurity, a reversed-phase HPLC method is the logical choice.[12]
-
Column Chemistry: A C18 stationary phase provides the necessary hydrophobic interactions to retain the largely non-polar backbone of the molecules.[13][14] The use of modern solid-core particles can enhance efficiency and resolution.
-
Mobile Phase:
-
Aqueous Phase (A): Water with 0.1% Formic Acid. The acidic modifier is crucial for achieving good peak shape for the basic analytes by protonating them, which minimizes tailing caused by interaction with residual silanols on the silica-based stationary phase. It also promotes efficient ionization in ESI+.
-
Organic Phase (B): Acetonitrile with 0.1% Formic Acid. Acetonitrile is chosen for its low viscosity and UV transparency.
-
-
Elution Profile: A gradient elution is employed, starting with a higher aqueous percentage to retain the more polar acid impurity, followed by an increasing organic phase concentration to elute the main analyte. This ensures both compounds are resolved with sharp, symmetrical peaks.
Mass Spectrometric Detection: Achieving Sensitivity & Specificity
A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for each analyte.[15][16]
-
Ionization: ESI in positive ion mode (ESI+) is selected due to the presence of multiple basic nitrogen sites that are readily protonated.
-
Precursor and Product Ion Selection:
-
Precursor Ion (Q1): The protonated molecule, [M+H]⁺, is selected as the precursor ion in the first quadrupole.[17][18]
-
Fragmentation (Q2): The precursor ion is fragmented in the collision cell (Q2). The amide bond is a predictable and common fragmentation point in such molecules.[19][20] The most stable and abundant fragments are chosen.
-
Product Ion (Q3): The selected fragment ions (product ions) are monitored in the third quadrupole. The intensity of the product ion signal is directly proportional to the concentration of the analyte.[21]
-
-
Collision Energy (CE) Optimization: For each MRM transition, the collision energy must be optimized to produce the most stable and intense product ion signal.[22][23] This is typically done by infusing a standard of the compound and ramping the CE to find the optimal value.[24]
The overall analytical workflow is depicted in the diagram below.
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Application Notes and Protocols for In Vitro Biological Screening of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Benzamide Derivative
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is a synthetic small molecule featuring a benzamide scaffold, a pyridinyl ring, and an ethyl propanoate ester.[1] This molecular architecture is of significant interest in medicinal chemistry as it is often associated with potent biological activity, particularly as a kinase inhibitor.[1][2] While it has been identified as an impurity in the synthesis of the anticoagulant Dabigatran etexilate, its structural motifs suggest a potential role in targeting protein kinases, which are crucial regulators of cellular processes and established targets in oncology.[3][4]
This guide provides a comprehensive framework for the initial in vitro biological screening of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate. We will explore its potential as an anti-cancer agent by proposing a panel of robust and validated assays to assess its inhibitory effects on relevant kinase targets and its broader impact on cancer cell viability, proliferation, and apoptosis. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies to ensure data integrity and reproducibility.
Compound Handling and Preparation: Ensuring Consistency and Accuracy
Proper handling and preparation of small molecules are paramount for obtaining reliable and reproducible data in in vitro screening.[5]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂N₄O₃ | [6] |
| Molecular Weight | 342.40 g/mol | |
| Appearance | Off-White to Pale Beige Solid | [4] |
| Melting Point | 104.0 to 108.0 °C | [4] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
| Storage | Refrigerated (0-10°C), under inert gas, protected from light | [7] |
Protocol for Stock Solution Preparation:
-
Initial Reconstitution: Aseptically weigh out the desired amount of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate powder. Reconstitute in 100% dimethyl sulfoxide (DMSO) to create a high-concentration primary stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by gentle vortexing or sonication.
-
Storage of Primary Stock: Aliquot the primary stock solution into smaller volumes in tightly sealed, amber vials to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C for long-term stability.
-
Preparation of Working Stock Solutions: For daily experiments, thaw an aliquot of the primary stock solution. Prepare intermediate or working stock solutions by diluting the primary stock in an appropriate solvent (e.g., 100% DMSO or cell culture medium). It is crucial to ensure that the final concentration of DMSO in the assay wells is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Serial Dilutions: Perform serial dilutions of the working stock solution to generate a range of concentrations for dose-response studies. This is typically done in a 96-well or 384-well plate format.
Tier 1: Biochemical Kinase Activity Assays
Given that the benzamide scaffold is a common feature in many kinase inhibitors, a primary step in characterizing this compound is to assess its direct inhibitory activity against a panel of purified kinases.[8] Based on literature for similar structures, a targeted panel could include kinases from families such as VEGFR, EGFR, Abl, and ROCK.[3][8][9]
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in ATP consumption corresponds to kinase inhibition, resulting in a higher luminescent signal.[1][10]
Protocol:
-
Reaction Setup: In a white, opaque 96-well or 384-well plate, add the following components in order:
-
Kinase buffer
-
Test compound at various concentrations
-
Purified kinase
-
Substrate (specific for the kinase being tested)
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and initiates the luminescent signal generation.
-
Measurement: Incubate the plate at room temperature for 10-30 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.[1]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., LanthaScreen®)
TR-FRET assays are a robust method for measuring kinase activity by detecting the phosphorylation of a fluorescently labeled substrate.[7][11]
Protocol:
-
Kinase Reaction: In a suitable assay plate, combine the kinase, a fluorescein-labeled substrate, ATP, and the test compound.
-
Incubation: Allow the kinase reaction to proceed for a specified time at room temperature.
-
Detection: Stop the reaction by adding EDTA. Then, add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
FRET Measurement: After a final incubation period, measure the TR-FRET signal using a plate reader equipped for time-resolved fluorescence. An increase in the FRET signal (ratio of acceptor to donor emission) indicates phosphorylation of the substrate, and inhibition is observed as a decrease in this signal.[7]
Tier 2: Cell-Based Assays for Phenotypic Screening
Following the initial biochemical assessment, it is crucial to evaluate the compound's effects in a cellular context. High-throughput screening of small-molecule libraries against cancer cell lines is a common strategy in drug discovery.[12]
Selection of Cancer Cell Lines
A panel of cancer cell lines should be chosen to represent different tumor types and genetic backgrounds. For a potential kinase inhibitor, it is advantageous to include cell lines known to be dependent on specific kinase signaling pathways.
Example Cell Line Panel:
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Cancer | Estrogen receptor-positive, often used as a standard line. |
| MDA-MB-231 | Breast Cancer | Triple-negative, aggressive subtype.[4] |
| A549 | Lung Cancer | Non-small cell lung cancer, commonly used for cytotoxicity screening.[13] |
| HCT116 | Colorectal Cancer | Well-characterized for studies on cell cycle and apoptosis. |
| K562 | Chronic Myeloid Leukemia | Expresses the Bcr-Abl fusion protein, a tyrosine kinase. |
Cell Viability and Cytotoxicity Assays
These assays provide a broad measure of the compound's effect on cell health.
This is a fluorescent assay where the blue, non-fluorescent dye resazurin is reduced to the pink, highly fluorescent resorufin by metabolically active cells.[6][14]
Protocol:
-
Cell Seeding: Seed cells in a 96-well, black, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add resazurin solution to each well (typically 10% of the well volume).[15]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 580-590 nm.[6]
This is a colorimetric assay where the yellow tetrazolium salt MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[16]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the Resazurin assay, typically in a 96-well, clear plate.
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.[16]
Apoptosis Assay: Caspase-3/7 Activity
To determine if the observed decrease in cell viability is due to the induction of apoptosis, a key mechanism for many anti-cancer drugs, the activity of executioner caspases 3 and 7 can be measured.[18]
This luminescent assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, a substrate for luciferase.[19][20]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate and treat with the test compound as described previously.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.[21]
-
Incubation: Gently mix the plate on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.[19]
Data Analysis and Interpretation
A critical step in in vitro screening is the robust analysis of the generated data.
Calculating IC₅₀ Values:
The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify the potency of an inhibitor. It represents the concentration of the compound that is required to inhibit a given biological process by 50%.
-
Data Normalization: For each assay, normalize the data. For inhibition assays, this is typically done by setting the no-inhibitor control as 0% inhibition and a positive control or no-enzyme control as 100% inhibition. For cell viability assays, untreated cells are considered 100% viable.
-
Dose-Response Curve: Plot the normalized response (e.g., % inhibition or % viability) against the logarithm of the inhibitor concentration.
-
Non-linear Regression: Fit the data to a four-parameter logistic (4PL) equation to generate a sigmoidal dose-response curve.[22] From this curve, the IC₅₀ value can be accurately determined.[23][24]
Visualizing Workflows and Pathways
Conclusion and Future Directions
The application notes and protocols outlined in this document provide a robust starting point for the comprehensive in vitro evaluation of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate. By systematically assessing its biochemical and cellular activities, researchers can gain valuable insights into its potential as a novel therapeutic agent. Positive results from this initial screening cascade would warrant further investigation, including broader kinase profiling, mechanism of action studies, and eventual progression to more complex cellular models and in vivo studies.
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NIH. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]
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Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]
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PubChem. (n.d.). N-(3-Amino-4-(methylamino)benzoyl)-N-2-pyridinyl-beta-alanine ethyl ester. Retrieved from [Link]
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NIH. (n.d.). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Retrieved from [Link]
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PubMed. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Retrieved from [Link]
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Frontiers. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]
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ResearchGate. (2021). How can I decide chemical concentration for design of IC50 assay?. Retrieved from [Link]
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
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NCBI Bookshelf - NIH. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
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PMC - NIH. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. Retrieved from [Link]
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PubMed Central. (n.d.). Combined kinome inhibition states are predictive of cancer cell line sensitivity to kinase inhibitor combination therapies. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]
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Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. Retrieved from [Link]
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Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]
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NIH. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Small-molecule Screening Techniques in Drug Discovery. Retrieved from [Link]
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NCBI Bookshelf - NIH. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Reaction Biology. (2022). Caspas-Glo 3/7 Assay. Retrieved from [Link]
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PubMed. (n.d.). In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). Retrieved from [Link]
-
VKEY-BIO. (n.d.). KeyTec® TR - FRET Protein Kinase Assay Kit. Retrieved from [Link]
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ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry. Retrieved from [Link]
-
AACR Publications. (2010). Abstract P2-19-05: Inhibitor Screening Utilizing Human Kinase Multiplex Arrays. Retrieved from [Link]
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MDPI. (n.d.). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Retrieved from [Link]
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MDPI. (n.d.). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Retrieved from [Link]
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Creative Biolabs. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
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Bio-protocol. (n.d.). Measurement of caspase-3/7 activity. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from [Link]
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Application Notes and Protocols: Derivatization of Ethyl 3-[(3-pyridinylmethyl)amino]propanoate for Biological Assays
Introduction: Unlocking the Potential of a Novel MmpL3 Inhibitor Candidate
The emergence of drug-resistant mycobacterial strains necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. One promising target is the Mycobacterial membrane protein Large 3 (MmpL3), an essential transporter responsible for shuttling mycolic acid precursors to the mycobacterial outer membrane.[1][2] Inhibition of MmpL3 disrupts the integrity of this crucial cell wall component, leading to bacterial death.[3] Pyridine-2-methylamine derivatives have been identified as a class of compounds with potential MmpL3 inhibitory activity, making "Ethyl 3-[(3-pyridinylmethyl)amino]propanoate" a molecule of significant interest for further investigation.[1]
To effectively characterize the interaction of this small molecule with its putative target and to develop robust screening assays, it is often necessary to derivatize the parent compound. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of "Ethyl 3-[(3-pyridinylmethyl)amino]propanoate" for use in various biological assays. We will explore the rationale behind key experimental decisions, provide detailed, step-by-step protocols for derivatization, and discuss critical validation steps to ensure the scientific integrity of the resulting data.
Pre-Derivatization Considerations: A Fork in the Road
Before embarking on the derivatization of "Ethyl 3-[(3-pyridinylmethyl)amino]propanoate," a critical structural feature must be addressed: the ethyl ester. The presence of this ester moiety presents two distinct strategic pathways, the choice of which will depend on the specific goals of the investigation.
The Ethyl Ester: To Hydrolyze or Not to Hydrolyze?
The ethyl ester group is susceptible to hydrolysis under physiological conditions, a process that can be catalyzed by acids or bases.[4][5] This instability is a crucial consideration, as the free carboxylate resulting from hydrolysis may exhibit different binding properties and solubility compared to the parent ester. Therefore, a primary decision point is whether to proceed with the derivatization of the intact ester or to first hydrolyze it to the corresponding carboxylic acid.
-
Rationale for Hydrolysis: Hydrolyzing the ester to the free acid before derivatization can provide a more stable molecule for assay development, eliminating the confounding factor of in-assay hydrolysis. The resulting carboxylic acid may also more closely mimic the intracellular state of the molecule.
-
Rationale for Retaining the Ester: Alternatively, derivatizing the intact ester allows for a direct comparison of the biological activity of the ester versus the acid form. This can provide valuable structure-activity relationship (SAR) data.
For the purposes of this guide, we will proceed with protocols for derivatizing the secondary amine on the intact ester. However, it is strongly recommended that researchers also prepare the hydrolyzed (acid) version of the derivatized compound to serve as a comparator in biological assays.
The Secondary Amine: The Primary Handle for Derivatization
The secondary amine in "Ethyl 3-[(3-pyridinylmethyl)amino]propanoate" is the most chemically accessible and versatile functional group for derivatization. It is a strong nucleophile that can readily react with a variety of electrophilic reagents, making it an ideal attachment point for reporter molecules such as fluorophores and biotin. Amine-reactive crosslinkers, particularly N-hydroxysuccinimide (NHS) esters, are widely used for this purpose due to their high reactivity and the formation of stable amide bonds.[6][7]
Derivatization Strategies and Protocols
The following sections provide detailed protocols for the derivatization of "Ethyl 3-[(3-pyridinylmethyl)amino]propanoate" with a fluorescent reporter dye and with biotin. These derivatized molecules can be utilized in a range of biological assays, including fluorescence polarization, competitive binding assays, and pull-down experiments.[1][8]
Strategy 1: Fluorescent Labeling for Competitive Binding Assays
A fluorescently labeled version of "Ethyl 3-[(3-pyridinylmethyl)amino]propanoate" can be used as a probe in competitive binding assays to screen for other MmpL3 inhibitors.[1][4] In this type of assay, a constant concentration of the fluorescent probe is incubated with the target protein (MmpL3), and the ability of unlabeled test compounds to displace the probe is measured by a change in fluorescence signal.
This protocol describes the conjugation of "Ethyl 3-[(3-pyridinylmethyl)amino]propanoate" to a generic amine-reactive fluorescent dye containing an NHS ester functional group (e.g., a derivative of fluorescein, rhodamine, or cyanine).
Materials:
-
Ethyl 3-[(3-pyridinylmethyl)amino]propanoate
-
Amine-reactive fluorescent dye with NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer, pH 8.3
-
Triethylamine (TEA)
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of "Ethyl 3-[(3-pyridinylmethyl)amino]propanoate" in anhydrous DMF or DMSO.
-
Prepare a 10 mM stock solution of the amine-reactive fluorescent dye NHS ester in anhydrous DMF or DMSO. Protect from light.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
50 µL of 0.1 M Sodium Bicarbonate Buffer, pH 8.3
-
10 µL of the 10 mM "Ethyl 3-[(3-pyridinylmethyl)amino]propanoate" stock solution (final concentration ~1.5 mM)
-
A 1.5 to 5-fold molar excess of the fluorescent dye NHS ester stock solution. The optimal ratio should be determined empirically.
-
Gently vortex to mix.
-
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.
-
-
Quenching:
-
Add 10 µL of the 1 M Tris-HCl, pH 8.0 quenching solution to the reaction mixture to consume any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the fluorescently labeled product from unreacted starting materials and byproducts using RP-HPLC. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a suitable starting point.
-
Monitor the elution profile using both UV-Vis absorbance (at the dye's absorbance maximum) and fluorescence detection.
-
-
Characterization and Quantification:
-
Confirm the identity of the purified product by mass spectrometry. The expected mass will be the sum of the mass of "Ethyl 3-[(3-pyridinylmethyl)amino]propanoate" and the mass of the fluorescent dye, minus the mass of the NHS leaving group.
-
Quantify the concentration of the labeled product using the Beer-Lambert law (A = εcl), with the known extinction coefficient (ε) of the fluorescent dye.
-
Table 1: Key Parameters for NHS Ester Conjugation
| Parameter | Recommended Range/Value | Rationale |
| pH | 8.0 - 8.5 | Optimal for deprotonation of the secondary amine, enhancing its nucleophilicity, while minimizing hydrolysis of the NHS ester.[6] |
| Molar Ratio (Dye:Molecule) | 1.5:1 to 5:1 | A molar excess of the NHS ester drives the reaction to completion. The optimal ratio should be determined empirically to maximize mono-labeling and minimize purification challenges. |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | Sufficient time for the reaction to proceed to completion. Lower temperatures can reduce the rate of NHS ester hydrolysis.[9] |
| Quenching Reagent | Tris or Glycine | Contains a primary amine that efficiently reacts with and neutralizes any remaining NHS ester, preventing non-specific labeling of other molecules in downstream applications. |
Strategy 2: Biotinylation for Pull-Down Assays and Biophysical Characterization
Biotinylation of "Ethyl 3-[(3-pyridinylmethyl)amino]propanoate" enables a variety of powerful applications, including:
-
Pull-Down Assays: The biotinylated molecule can be used to capture its binding partners (e.g., MmpL3) from complex biological mixtures, such as cell lysates.[8] The resulting complex is then isolated using streptavidin-coated beads.
-
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI): The biotinylated molecule can be immobilized on a streptavidin-coated sensor surface to study the kinetics of its interaction with a target protein in real-time.[4][10]
This protocol describes the conjugation of "Ethyl 3-[(3-pyridinylmethyl)amino]propanoate" to a biotin molecule containing a polyethylene glycol (PEG) spacer arm and an NHS ester. The PEG spacer helps to reduce steric hindrance and improve the accessibility of the biotin for binding to streptavidin.
Materials:
-
Ethyl 3-[(3-pyridinylmethyl)amino]propanoate
-
NHS-PEGn-Biotin (n = number of PEG units, e.g., 4, 12)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Phosphate Buffer, pH 7.2-7.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of "Ethyl 3-[(3-pyridinylmethyl)amino]propanoate" in anhydrous DMF or DMSO.
-
Prepare a 10 mM stock solution of NHS-PEGn-Biotin in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
50 µL of 0.1 M Phosphate Buffer, pH 7.2-7.5
-
10 µL of the 10 mM "Ethyl 3-[(3-pyridinylmethyl)amino]propanoate" stock solution (final concentration ~1.5 mM)
-
A 3 to 10-fold molar excess of the NHS-PEGn-Biotin stock solution.
-
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
-
Quenching:
-
Add 10 µL of the 1 M Tris-HCl, pH 8.0 quenching solution and incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the biotinylated product by RP-HPLC as described in the fluorescent labeling protocol. The elution can be monitored by UV absorbance at a wavelength where the pyridine ring absorbs (around 260 nm).
-
-
Characterization:
-
Confirm the identity of the purified product by mass spectrometry. The expected mass will be the sum of the mass of "Ethyl 3-[(3-pyridinylmethyl)amino]propanoate" and the mass of the NHS-PEGn-Biotin, minus the mass of the NHS leaving group.
-
Post-Derivatization Validation: Ensuring Biological Relevance
Derivatization of a small molecule can sometimes alter its biological activity. Therefore, it is essential to validate that the newly synthesized probe retains its ability to bind to the target of interest.
Validation Workflow:
-
Binding Confirmation: Use a direct binding assay, such as SPR or BLI, to confirm that the derivatized molecule still binds to the purified target protein.[4][10]
-
Competitive Binding Assay: Perform a competitive binding experiment where the unlabeled parent compound ("Ethyl 3-[(3-pyridinylmethyl)amino]propanoate") is used to displace the derivatized probe from the target protein. This will demonstrate that both molecules bind to the same site.
-
Functional Assay: If a functional assay for the target protein is available (e.g., an MmpL3 transport assay), confirm that the derivatized molecule retains its inhibitory activity.
Visualizing the Workflow
The following diagrams illustrate the key decision-making and experimental processes described in this application note.
Caption: Decision workflow for the derivatization of Ethyl 3-[(3-pyridinylmethyl)amino]propanoate.
Caption: General reaction scheme for the derivatization of a secondary amine with an NHS ester.
Conclusion
The strategic derivatization of "Ethyl 3-[(3-pyridinylmethyl)amino]propanoate" is a critical step in the development of robust biological assays to characterize its interaction with the antitubercular drug target, MmpL3. By carefully considering the role of the ethyl ester and employing well-established amine-reactive chemistries, researchers can generate high-quality fluorescent and biotinylated probes. The detailed protocols and validation strategies outlined in this application note provide a solid foundation for advancing the study of this promising class of MmpL3 inhibitors and accelerating the discovery of new antitubercular therapies.
References
-
Li, W., et al. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. ACS Infectious Diseases, 5(6), 914-924. [Link]
-
Zhang, B., et al. (2019). MmpL3 is the flippase for mycolic acids in mycobacteria. Proceedings of the National Academy of Sciences, 114(29), 7606-7611. [Link]
-
Li, W., et al. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC. ACS Infectious Diseases, 5(6), 914-924. [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. [Link]
-
Colorado State University STRATA. (n.d.). MmpL3 Inhibitor Screening Assays. [Link]
-
Remuiñán, M. J., et al. (2020). Molecular Mechanisms of MmpL3 Function and Inhibition. Biochemical Society Transactions, 48(4), 1549-1561. [Link]
-
Chemistry LibreTexts. (2020, December 14). 6.8: Hydrolysis of Esters. [Link]
-
Zapata, E., & Bùi, N. K. N. (2025). N-hydroxysuccinimidyl derivatization reagents, friends or foes? From synthesis to derivatization of amino compounds and their analysis using liquid chromatography tandem mass spectrometry. Discover Applied Sciences, 7(1), 135. [Link]
-
Slayden, R. A., & Jackson, M. (2017). Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance. mBio, 8(4), e01137-17. [Link]
-
Kim, J., & Lee, J. Y. (2023). Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2. International Journal of Molecular Sciences, 24(4), 3604. [Link]
-
La-Venia, A., et al. (2020). Targeting MmpL3 for anti-tuberculosis drug development. Biochemical Society Transactions, 48(4), 1549-1561. [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]
-
Wang, P., et al. (2007). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na2CO3 buffer. Journal of Chromatography B, 852(1-2), 531-537. [Link]
-
Kuszpit, P., et al. (2020). Application of Safirinium N-Hydroxysuccinimide Esters to Derivatization of Peptides for High-Resolution Mass Spectrometry, Tandem Mass Spectrometry, and Fluorescent Labeling of Bacterial Cells. Molecules, 25(24), 6012. [Link]
Sources
- 1. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Application of Safirinium N-Hydroxysuccinimide Esters to Derivatization of Peptides for High-Resolution Mass Spectrometry, Tandem Mass Spectrometry, and Fluorescent Labeling of Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimization of "Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate" synthesis yield
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Synthesis Division Subject: Troubleshooting Guide for the Synthesis of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
Introduction: Navigating the Challenges of Amide Bond Formation
The synthesis of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, a key intermediate for the direct thrombin inhibitor Dabigatran Etexilate, presents a common yet critical challenge in medicinal chemistry: the efficient formation of an amide bond.[1][2] While appearing straightforward, this coupling reaction is often plagued by issues such as low yields, difficult-to-remove impurities, and side reactions that can hinder process optimization.[1]
This guide provides a structured, in-depth approach to troubleshooting and optimizing the synthesis yield. It is designed to move beyond simple procedural steps, offering insights into the underlying chemical mechanisms to empower you to make informed decisions during your experiments.
The Core Reaction: Activating the Carboxylic Acid
The fundamental principle of this synthesis is the coupling of a carboxylic acid with an amine. Direct reaction is generally ineffective due to a rapid and unproductive acid-base reaction where the amine deprotonates the carboxylic acid.[3] To overcome this, the carboxylic acid's hydroxyl group must be converted into a good leaving group by an "activating agent" or "coupling reagent."[3][4]
The primary reaction is outlined below:
Caption: Core synthesis pathway for the target intermediate.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Category 1: Low or Non-Existent Product Yield
Q1: I've mixed my starting materials and coupling agent, but my TLC/LC-MS shows little to no product formation. What's the primary cause?
A1: The most common culprit is inefficient activation of the carboxylic acid. The direct condensation of a carboxylic acid and an amine requires high temperatures (often >100 °C), which may not be suitable for complex molecules.[3] Coupling agents are used to facilitate this reaction at milder temperatures, typically at room temperature, with yields often ranging from 70-90% under optimized conditions.[3]
Immediate Troubleshooting Steps:
-
Verify Reagent Quality: Coupling agents, especially carbodiimides like DCC and EDC, can degrade with moisture. Ensure they are fresh and have been stored under inert gas.
-
Check Reaction Temperature: While many couplings run at room temperature, some sterically hindered substrates may require gentle heating (40-50°C). Conversely, some highly reactive systems may need to be cooled to 0°C initially to prevent side reactions.
-
Solvent Choice: Ensure you are using a dry, aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF). Protic solvents (like alcohols) will react with the activated intermediate.
Q2: I'm using a carbodiimide (DCC/EDC) but the yield is still poor. What mechanistic issues could be at play?
A2: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) work by forming a highly reactive O-acylisourea intermediate.[5] However, this intermediate can be prone to an unproductive side reaction.
-
Causality: The O-acylisourea intermediate can undergo an intramolecular acyl transfer, rearranging into a stable N-acylurea. This N-acylurea is an amide and is generally unreactive towards the amine, effectively halting the desired reaction pathway.
Caption: Competing pathways for the O-acylisourea intermediate.
Solution: The Role of Additives To prevent this rearrangement and improve yield, additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial. These additives react with the O-acylisourea to form an activated ester intermediate.[6] This new intermediate is stable enough to resist rearrangement but reactive enough to couple efficiently with the amine.
Recommended Protocol Adjustment:
-
Add 1.1 equivalents of the carboxylic acid and 1.1 equivalents of HOBt to your solvent.
-
Add 1.2 equivalents of EDC or DCC and stir for 15-20 minutes at 0°C for "pre-activation."
-
Add 1.0 equivalent of the amine and allow the reaction to warm to room temperature.
Category 2: Dealing with Impurities and Purification
Q3: My reaction worked, but it's contaminated with a white precipitate that is insoluble in most organic solvents. What is it and how do I remove it?
A3: If you are using DCC as your coupling reagent, this precipitate is almost certainly dicyclohexylurea (DCU), the byproduct of the reaction.[5][7] While its low solubility is advantageous for removal, it can sometimes co-precipitate with the product.[7][8]
Work-up and Purification Protocol:
-
Initial Filtration: At the end of the reaction, filter the entire reaction mixture through a medium frit or Celite pad to remove the bulk of the DCU.[8]
-
Solvent-Based Removal: Concentrate the filtrate. DCU is significantly less soluble in solvents like acetonitrile or diethyl ether compared to DCM.[8][9] Redissolve your crude product in a minimal amount of DCM and then add excess cold acetonitrile or ether to precipitate the remaining DCU, which can then be filtered off.
-
Aqueous Wash: If using the water-soluble carbodiimide EDC, the corresponding urea byproduct can be easily removed with a simple aqueous wash in a separatory funnel.[7] A standard workup involves washing the organic layer sequentially with a weak acid (like 1 M citric acid), a weak base (like saturated sodium bicarbonate), and finally brine.[10]
Table 1: Comparison of Common Carbodiimide Coupling Agents
| Reagent | Byproduct | Byproduct Solubility | Removal Method | Key Advantage |
| DCC | Dicyclohexylurea (DCU) | Insoluble in most organic solvents[5][7] | Filtration[8] | Very cost-effective for large-scale synthesis.[11] |
| DIC | Diisopropylurea | More soluble than DCU[7] | Chromatography, Aqueous Wash | Byproduct is more soluble, avoiding filtration issues. |
| EDC·HCl | Ethyl-dimethylaminopropylurea | Water-soluble[7] | Aqueous Extraction[7] | Ideal for lab scale; easy work-up. |
Category 3: Optimizing Reaction Conditions
Q4: My yield is moderate (~50-60%), but I need to optimize it for process development. What parameters should I screen?
A4: Systematic optimization is key. Beyond the coupling agent and additives, several other factors can significantly impact yield. Unanticipated side reactions, low conversions, or solubility issues can all hinder what appears to be a straightforward reaction.[1]
Experimental Design for Optimization:
Caption: A logical workflow for reaction optimization.
Key Parameters to Investigate:
-
Coupling Reagent Class: While carbodiimides are common, consider phosphonium (PyBOP) or aminium/uronium (HATU, HBTU) reagents.[1] HATU, for instance, is known to react faster and with less epimerization.[7]
-
Base: For aminium/uronium reagents or when using amine hydrochloride salts, a non-nucleophilic base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is required. Use 2-3 equivalents.
-
Stoichiometry: Slightly altering the acid:amine ratio can sometimes push the reaction to completion. Try using a slight excess (1.05 to 1.1 equivalents) of the more accessible starting material.
-
Reaction Time: Monitor the reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h) to determine the point of maximum conversion and identify if product degradation is occurring over time.
Sample Experimental Protocol (Baseline)
This protocol serves as a robust starting point for your experiments.
Materials:
-
3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamide (1.0 eq)
-
Ethyl 3-aminopropanoate hydrochloride (1.05 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq), HOBt (1.1 eq), and anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC·HCl (1.2 eq) and stir the mixture for 20 minutes at 0°C.
-
In a separate flask, dissolve the amine hydrochloride salt (1.05 eq) in a small amount of DCM and add DIPEA (2.5 eq).
-
Add the amine/DIPEA solution dropwise to the activated carboxylic acid mixture at 0°C.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, proceed with an aqueous work-up as described in Q3/A3.
References
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (2023, February 25). Chemistry Steps. Retrieved from [Link]
- Wen, G., Wang, M., & Gu, L. (2017). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate.
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (2015). Google Patents.
-
N-(3-Amino-4-(methylamino)benzoyl)-N-2-pyridinyl-beta-alanine ethyl ester. (n.d.). PubChem. Retrieved from [Link]
-
Workup: DCC Coupling. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. (2024, August 28). Organic Process Research & Development. Retrieved from [Link]
-
How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids? (2013, April 23). ResearchGate. Retrieved from [Link]
-
Side reactions in peptide synthesis: An overview. (2018). Bibliomed. Retrieved from [Link]
-
amide coupling help. (n.d.). Reddit. Retrieved from [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2018). Organic Process Research & Development. Retrieved from [Link]
- An improved process for the synthesis of dabigatran and its intermediates. (2014, May 8). Google Patents.
-
Side reactions in peptide synthesis: An overview. (2018, August 12). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization and Suppression of Impurities during Optimization of Dabigatran Etexilate. (2025, August 5). ResearchGate. Retrieved from [Link]
- Process for the Synthesis of Dabigatran and Its Intermediates. (2015, September 3). Google Patents.
-
Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes. (2014, May 28). Semantic Scholar. Retrieved from [Link]
-
How Can I Remove DCU, byproduct of DCC coupling reactions? (2022, May 27). ResearchGate. Retrieved from [Link]
-
The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. (2023). Thieme. Retrieved from [Link]
-
Amide Workup. (n.d.). Biofilm Inhibitor Synthesis. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. bachem.com [bachem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. Workup [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 11. reddit.com [reddit.com]
Technical Support Center: Purification of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
Welcome to the technical support guide for the purification of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (CAS No. 212322-56-0). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the challenges researchers, scientists, and drug development professionals may encounter during the purification of this key pharmaceutical intermediate. As an impurity of the anticoagulant drug Dabigatran, achieving high purity of this compound is critical.[1]
Understanding the Molecule: Chemical Properties
A thorough understanding of the physicochemical properties of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is fundamental to developing a robust purification strategy.
| Property | Value | Source |
| Molecular Formula | C18H22N4O3 | [1][2] |
| Molecular Weight | 342.4 g/mol | [1][2] |
| Appearance | Off-White to Pale Beige Solid | [1][3] |
| Melting Point | 104.0 to 108.0 °C | [1][3] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [1] |
The presence of multiple amino groups and a pyridine moiety suggests that the compound is susceptible to oxidation and may exhibit basic properties, influencing its chromatographic behavior. Its limited solubility requires careful solvent selection for both chromatography and recrystallization.
Common Synthesis Route & Potential Impurities
The target compound is typically synthesized via the reduction of its nitro precursor, ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate.[1] This process can lead to several impurities that pose purification challenges.
Caption: Synthetic pathway and potential impurity sources.
Troubleshooting Guide
This section addresses common issues encountered during the purification of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Purity After Column Chromatography | - Co-elution of impurities: Structurally similar impurities, such as the nitro-precursor or partially reduced intermediates, may have similar retention times.- On-column degradation: The compound may be sensitive to the silica gel's acidity. | - Optimize the mobile phase: A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) can improve separation.[4] Consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to reduce tailing and prevent degradation of the amine-containing compound.- Use alternative stationary phases: Consider using neutral or basic alumina, or a C18 reversed-phase column for more challenging separations.[5] |
| Product Degradation (Discoloration) | - Oxidation of aromatic amines: The free amino groups are susceptible to air oxidation, which can be accelerated by light and trace metals.- Formation of nitrosated impurities: In the presence of nitrous acid sources, the secondary amine can form a nitrosamine impurity.[6] | - Work under an inert atmosphere: Perform all purification steps under nitrogen or argon to minimize exposure to oxygen.[1]- Use degassed solvents: Solvents for chromatography and recrystallization should be sparged with an inert gas before use.- Avoid acidic conditions: If possible, maintain a neutral or slightly basic pH during workup and purification. |
| Poor Yield After Recrystallization | - Inappropriate solvent choice: The compound may be too soluble or insoluble in the chosen solvent system.- Precipitation of impurities: If the crude product is highly impure, impurities may co-precipitate with the desired compound. | - Systematic solvent screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, and their mixtures with water or hexane).[7] Methanol has been reported to be a suitable solvent for obtaining single crystals.[8]- Perform a pre-purification step: If the crude material is very impure, first purify it by column chromatography to remove the bulk of the impurities before proceeding with recrystallization. |
| Oily Product Instead of Crystals | - Presence of residual solvent: Trapped solvent can prevent crystallization.- Low melting point eutectic mixture: The presence of certain impurities can lower the melting point of the mixture, resulting in an oil. | - Ensure complete drying: Dry the product under high vacuum for an extended period, possibly with gentle heating (e.g., 40-50 °C) if the compound is thermally stable.- Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or diethyl ether. |
Frequently Asked Questions (FAQs)
Q1: What is the best column chromatography system for this compound?
A1: A good starting point is silica gel chromatography with a gradient elution of ethyl acetate in petroleum ether or hexane.[4] Given the presence of multiple amine groups, which can cause tailing on silica, it is highly recommended to add a small amount of triethylamine (e.g., 0.5%) to your mobile phase. This will improve the peak shape and recovery.
Q2: My purified compound is always slightly colored, even after multiple purifications. Is this normal?
A2: A slight off-white to pale beige color is reported for this compound.[1] However, a significant color change (e.g., to brown or dark yellow) may indicate degradation. This is often due to the oxidation of the aromatic amine functionalities. To minimize this, ensure all purification steps are performed under an inert atmosphere (nitrogen or argon) and with degassed solvents.
Q3: Can I use reversed-phase chromatography for purification?
A3: Yes, reversed-phase chromatography (e.g., using a C18 column) can be an excellent alternative, especially if you are struggling with co-eluting polar impurities on normal-phase silica. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. However, be mindful that acidic conditions could potentially lead to degradation if not carefully controlled.
Q4: What is the best way to monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is a rapid and effective way to monitor your column chromatography fractions.[1] Use the same solvent system as your column, and visualize the spots under UV light (254 nm). You can also use a staining agent that reacts with amines, such as ninhydrin or a cinnamaldehyde solution, for better visualization.[9] For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is the method of choice.[3]
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for the purification of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate using flash column chromatography.
-
Preparation of the Column:
-
Choose an appropriately sized silica gel column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product).
-
Slurry pack the column with the initial mobile phase (e.g., 100% petroleum ether).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., petroleum ether/ethyl acetate 9:1) containing 0.5% triethylamine.
-
Gradually increase the polarity of the mobile phase (e.g., to petroleum ether/ethyl acetate 1:1).
-
Monitor the fractions by TLC.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure.
-
Caption: Workflow for flash column chromatography.
Protocol 2: Recrystallization
This protocol outlines the steps for purifying the compound by recrystallization.
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the column-purified product in a minimal amount of a hot solvent (e.g., methanol, ethanol, or isopropanol).[7][8]
-
Allow the solution to cool to room temperature and then in an ice bath.
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
-
Dissolution:
-
Place the bulk of the material to be recrystallized in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise to the flask while heating and stirring until the solid is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under high vacuum.
-
References
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
ResearchGate. (2016). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ethyl 3-(3-amino-4-(methyl(nitroso)amino)-N-(pyridin-2-yl)benzamido)propanoate. Retrieved from [Link]
-
PubChem. (n.d.). N-(3-Amino-4-(methylamino)benzoyl)-N-2-pyridinyl-beta-alanine ethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying dabigatran etexilate mesylate intermediate.
-
MDPI. (n.d.). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Retrieved from [Link]
- Google Patents. (n.d.). Purification method of dabigatran etexilate intermediate.
-
ResearchGate. (2024). The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]
-
ACS Publications. (2018). Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate. Retrieved from [Link]
-
CORE. (n.d.). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). An improved process for the preparation of dabigatran etexilate mesylate and synthesis of its impurities. Retrieved from [Link]
-
ACS Publications. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Retrieved from [Link]
-
ResearchGate. (2017). An Improved Process for Preparation of Dabigatran Etexilate Mesylate. Retrieved from [Link]
-
PubMed. (n.d.). N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Retrieved from [Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–Mass spectrometry. Retrieved from [Link]
Sources
- 1. 3-[(3-AMINO-4-METHYLAMINO-BENZOYL)-PYRIDIN-2-YL-AMINO]-PROPIONIC ACID ETHYL ESTER | 212322-56-0 [chemicalbook.com]
- 2. N-(3-Amino-4-(methylamino)benzoyl)-N-2-pyridinyl-beta-alanine ethyl ester | C18H22N4O3 | CID 11982993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 3-[3-Amino-4-(methylamino)-N-(2-pyridyl)benzamido]propionate | 212322-56-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. CN106397403A - Method for purifying dabigatran etexilate mesylate intermediate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting HPLC peak tailing for "Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate"
Topic: Troubleshooting HPLC Peak Tailing for Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Understanding the Challenge
Welcome to the technical support center. If you are experiencing chromatographic peak tailing with Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate , you are encountering a common challenge associated with the analysis of basic compounds. This molecule, an impurity of the anticoagulant Dabigatran, possesses multiple basic functional groups: a primary aromatic amine, a secondary aromatic amine, and a pyridine moiety[1][2]. These groups are prone to undesirable secondary interactions with the stationary phase, leading to asymmetric peaks that compromise resolution, integration, and overall data quality.
This guide provides a structured, in-depth approach to diagnosing and resolving peak tailing for this specific analyte, moving from simple mobile phase adjustments to advanced column selection strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Protocols
Q1: What is the primary cause of peak tailing for my compound?
Answer: The most common cause of peak tailing for basic compounds like Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is a secondary retention mechanism involving acidic silanol groups on the surface of silica-based HPLC columns[3][4].
In a standard reversed-phase separation, retention is primarily based on hydrophobic interactions. However, residual silanol groups (Si-OH) on the silica backbone can exist in an ionized state (Si-O⁻), particularly at mid-range pH values (pH > 3)[4]. The protonated, positively charged amine or pyridine groups on your analyte can then undergo strong ionic interactions with these negatively charged silanol sites. Because these interactions are stronger and have different kinetics than the primary hydrophobic retention mechanism, some analyte molecules are retained longer, resulting in a "tailing" or asymmetric peak shape[5].
Figure 1: Desired hydrophobic vs. undesired ionic interactions in reversed-phase HPLC.
Q2: How can I systematically troubleshoot this peak tailing issue?
Answer: A logical and systematic approach is crucial to efficiently identify and solve the problem. Avoid changing multiple parameters at once. Follow this workflow to isolate the root cause.
Figure 2: A systematic workflow for troubleshooting HPLC peak tailing.
Q3: What is the most critical mobile phase parameter to adjust, and how do I do it?
Answer: Mobile phase pH is the single most powerful tool for improving the peak shape of ionizable compounds[6]. The goal is to adjust the pH to a level where either the analyte or the column's silanol groups are in a single, non-interactive state.
The predicted pKa of your analyte is approximately 5.37[7]. To ensure robust chromatography, you should operate at a pH that is at least 2 units away from this value[8].
Strategy 1: Low pH (Recommended Starting Point)
Operating at a low pH (e.g., 2.5 - 3.0) is the most common and effective strategy. At this pH:
-
Analyte: The basic groups on your molecule will be fully protonated (positively charged).
-
Silanol Groups: The acidic silanol groups on the silica surface will be fully protonated (neutral, Si-OH), which significantly minimizes the potential for ionic secondary interactions[3][5].
Experimental Protocol: Preparing a Low pH Mobile Phase
-
Buffer Selection: Choose a buffer effective in the pH 2.5-3.5 range, such as a phosphate or formate buffer. For LC-MS compatibility, ammonium formate or formic acid are preferred[9].
-
Aqueous Phase Preparation (Example: 20 mM Potassium Phosphate Buffer, pH 2.5): a. Weigh an appropriate amount of monobasic potassium phosphate (KH₂PO₄) and dissolve in HPLC-grade water to make a 20 mM solution. b. Place the solution on a calibrated pH meter. c. Slowly add phosphoric acid (H₃PO₄) dropwise while stirring until the pH meter reads 2.50 ± 0.05. d. Filter the buffer through a 0.22 µm membrane filter to remove particulates.
-
Mobile Phase Preparation: Mix the prepared aqueous buffer with your organic solvent (e.g., acetonitrile or methanol) at the desired ratio (e.g., 70:30 v/v).
-
Equilibration: Equilibrate the HPLC column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
Caution: Always prepare the buffer and adjust the pH on the aqueous portion before mixing with the organic solvent[5]. Standard silica columns should not be used below pH 2 as this can cause the stationary phase to hydrolyze and degrade[3]. Use a column specifically designed for low-pH stability if needed.
Q4: My peak shape is better at low pH but still not perfect. What mobile phase additives can help?
Answer: Mobile phase additives can further improve peak shape by masking silanol interactions or acting as ion-pairing agents.
-
Acidic Additives (Ion-Pairing Agents): Trifluoroacetic acid (TFA) and formic acid (FA) are commonly used. They serve to maintain a low pH and can also form an ion pair with the protonated basic analyte[10][11]. This masks the analyte's positive charge, increasing its hydrophobicity and improving retention and peak shape.
-
Competing Bases (Silanol Suppressors): Additives like triethylamine (TEA) are small, basic molecules that preferentially interact with the active silanol sites on the stationary phase, effectively shielding them from your analyte[5][13]. This is an older technique and can sometimes lead to shorter column lifetimes[13].
Data Summary: Comparison of Common Mobile Phase Additives
| Additive | Typical Conc. | Primary Mechanism | Best for UV? | Best for MS? | Comments |
| Formic Acid | 0.1% | pH control | Yes | Yes | Volatile, good for MS sensitivity. The standard choice for LC-MS. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | pH control, Ion-pairing | Yes | No | Excellent peak shape for UV, but causes severe ion suppression in MS[10][12]. |
| Ammonium Formate/Acetate | 10-20 mM | pH Buffering | Yes | Yes | Volatile salts, provide pH control without strong acids. Excellent for MS. |
| Triethylamine (TEA) | ~5 mM (0.05%) | Competing Base | Yes | No | Masks silanol activity but is non-volatile and can shorten column life[13]. |
Q5: Could my column be the problem? How do I choose a better one?
Answer: Absolutely. The column is a critical factor. Not all C18 columns are created equal, especially when analyzing basic compounds.
Key Column Characteristics to Consider:
-
Silica Purity (Type B vs. Type A): Modern columns use high-purity, "Type B" silica with very low metal content. Older "Type A" silica had more acidic silanol groups and metal contaminants, which exacerbate tailing[13].
-
End-capping: After the C18 chains are bonded to the silica, many accessible silanol groups remain. End-capping is a secondary chemical reaction that "caps" these residual silanols with a small, non-polar group (like trimethylsilyl), making them much less interactive[3]. A column with thorough, double end-capping is highly recommended.
-
Stationary Phase Technology:
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the C18 chain. This polar group helps to shield the analyte from any underlying silanol groups, dramatically improving peak shape for bases even with simple mobile phases[4].
-
Charged Surface Chemistry: Some modern columns have a slight positive charge on the surface at low pH, which helps to repel protonated basic analytes from the silica surface, preventing tailing through an ion-repulsion mechanism[14].
-
High pH Stable Columns: If you opt for a high-pH method, you must use a column designed for it, such as those based on hybrid-silica or with bidentate bonding, which resist dissolution under alkaline conditions[15].
-
Column Selection Strategy
| Column Type | Recommended For | Why it Works |
| High-Purity, End-capped C18 | General Purpose | A good starting point. Modern manufacturing reduces silanol activity significantly[15]. |
| Polar-Embedded Phase | Basic Compounds | Provides an aqueous layer that shields silanols, improving peak shape without complex mobile phases[4]. |
| Charged Surface C18 | Basic Compounds | Repels protonated bases from the silica surface, minimizing secondary interactions[14]. |
| Hybrid Silica / High pH C18 | High pH Methods (pH > 8) | Chemically stable in alkaline conditions, allowing for the analysis of bases in their neutral state. |
Q6: I've optimized my mobile phase and column, but still see some tailing. What else could be wrong?
Answer: If the primary chemical interactions have been addressed, the cause may be physical or related to other system parameters.
-
Column Overload: Injecting too much sample mass can saturate the active sites on the stationary phase, leading to tailing.
-
Troubleshooting Protocol: Prepare a dilution series of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL). Inject them and observe the peak shape. If the tailing factor improves significantly at lower concentrations, you are overloading the column.
-
-
Extra-Column Effects: Peak broadening and tailing can be caused by excessive volume outside of the column itself. This includes long or wide-diameter connection tubing, poorly made fittings, or an improperly configured detector flow cell[4]. Ensure all tubing is cut clean and square and is fully bottomed out in its fittings to minimize dead volume.
-
Column Contamination or Degradation:
-
Metal Chelation: If your silica has trace metal impurities, your analyte might chelate with them, causing tailing. Using a high-purity column helps, but you can also try adding a small amount of a chelating agent like EDTA to the mobile phase[5].
-
Column Void: A void or channel can form at the column inlet over time, causing peak distortion.
-
Troubleshooting Protocol (Column Wash): If a void is suspected, try reversing the column (disconnect from the detector first!) and flushing it with a strong solvent to wash contaminants off the inlet frit[3]. Always check the manufacturer's instructions before reversing a column.
-
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11982993, N-(3-Amino-4-(methylamino)benzoyl)-N-2-pyridinyl-beta-alanine ethyl ester. Retrieved from [Link]
-
Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Retrieved from [Link]
-
Wen, G.-J., Wang, M.-X., & Gu, L.-S. (2017). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. IUCrData, 2(2), x161941. Retrieved from [Link]
-
Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column?. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Agilent Technologies. (2021). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]
-
ResearchGate. (2021). Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography – Mass spectrometry. Retrieved from [Link]
-
Incognito. (2017). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness?. LCGC International. Retrieved from [Link]
-
AIT. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
Sources
- 1. N-(3-Amino-4-(methylamino)benzoyl)-N-2-pyridinyl-beta-alanine ethyl ester | C18H22N4O3 | CID 11982993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-[(3-Amino-4-methylaminobenzoyl)pyridin-2-ylamino]propionic acid ethyl ester [coreyorganics.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. 3-[(3-AMINO-4-METHYLAMINO-BENZOYL)-PYRIDIN-2-YL-AMINO]-PROPIONIC ACID ETHYL ESTER | 212322-56-0 [chemicalbook.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. agilent.com [agilent.com]
Technical Support Center: Reaction Condition Optimization for Ethyl 3-[(3-pyridinylmethyl)amino]propanoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of Ethyl 3-[(3-pyridinylmethyl)amino]propanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. We will explore the two most prevalent synthetic routes, providing in-depth troubleshooting, optimization strategies, and validated protocols.
Introduction
Ethyl 3-[(3-pyridinylmethyl)amino]propanoate is a secondary amine ester that serves as a valuable building block in medicinal chemistry and materials science. Its structural motifs—a pyridine ring, a secondary amine linker, and an ethyl ester—make it a versatile precursor for more complex molecules, including potential pharmaceutical agents. For instance, structurally related compounds like ethyl 3-(pyridin-2-ylamino)propionate are key intermediates in the synthesis of modern anticoagulants such as dabigatran etexilate.[1]
Achieving a high-yield, high-purity synthesis is critical for downstream applications. This guide provides a systematic approach to optimizing the reaction conditions for its two primary synthetic pathways: Reductive Amination and Aza-Michael Addition.
Route 1: Reductive Amination
This is arguably the most common and reliable method for synthesizing the target compound. It involves the condensation of 3-pyridinecarboxaldehyde with ethyl 3-aminopropanoate to form an intermediate imine (or the corresponding enamine), which is then reduced in situ to the desired secondary amine.
Reaction Scheme & Mechanism
The reaction proceeds in two main steps: (1) formation of an iminium ion from the aldehyde and primary amine, and (2) selective reduction of the iminium ion by a hydride-based reducing agent.
Caption: Reductive amination pathway for synthesis.
Troubleshooting and FAQs
Q1: My reaction yield is consistently low (<40%). What are the most likely causes?
A1: Low yields in reductive amination are typically traced back to three areas: imine formation, the reducing agent, or side reactions.
-
Inefficient Imine Formation: The initial condensation to form the imine is a reversible, pH-sensitive equilibrium.
-
Causality: If the reaction medium is too acidic (pH < 4), the amine starting material will be protonated, rendering it non-nucleophilic. If it's too basic (pH > 8), there may not be enough acid to catalyze the dehydration step.
-
Solution: The optimal pH is generally between 5 and 7. If you are not using an acidic catalyst like acetic acid, consider adding a small amount (e.g., 0.5-1.0 equivalent) to facilitate imine formation. You can monitor imine formation by TLC or ¹H NMR before adding the reducing agent.
-
-
Reducing Agent Issues: The choice and handling of the reducing agent are critical.
-
Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred because it is mild, moisture-tolerant, and selective for imines over aldehydes.[2] However, older or improperly stored reagents can lose activity. Stronger reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde to an alcohol, consuming your starting material.
-
Solution: Use a fresh bottle of NaBH(OAc)₃. Add it portion-wise to control any exotherm. Ensure the reaction is stirred efficiently to keep the solid reagent suspended.
-
-
Side Reactions: The primary side reaction is the reduction of 3-pyridinecarboxaldehyde to 3-pyridinemethanol. This becomes significant if the imine formation is slow and the reducing agent is too reactive.
Q2: I'm seeing a significant amount of a byproduct that I suspect is the dialkylated tertiary amine. How can I prevent this?
A2: While less common when starting with a primary amine to make a secondary amine, over-alkylation can occur if the product (a secondary amine) reacts with another molecule of the aldehyde and is subsequently reduced.
-
Causality: This side reaction is favored by a high concentration of the aldehyde relative to the amine or by prolonged reaction times at elevated temperatures.
-
Solution:
-
Stoichiometry Control: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents of ethyl 3-aminopropanoate relative to the aldehyde).
-
Controlled Addition: Add the aldehyde slowly to a solution of the amine and catalyst. This maintains a low instantaneous concentration of the aldehyde, favoring the formation of the desired secondary amine.
-
Monitor Progress: Stop the reaction as soon as the starting aldehyde is consumed (monitored by TLC or LC-MS) to prevent further reaction.
-
Q3: Which solvent is best for this reaction?
A3: The solvent must be aprotic and capable of dissolving the starting materials.
-
Expertise: 1,2-Dichloroethane (DCE) is the most commonly cited solvent for reductive aminations using NaBH(OAc)₃ because it is inert and performs well.[3] Tetrahydrofuran (THF) and acetonitrile (MeCN) are also viable alternatives.
-
Recommendation: Start with DCE. If solubility is an issue, THF can be a good second choice. Avoid protic solvents like methanol or ethanol with NaBH(OAc)₃, as they can react with the reducing agent over time.
Optimized Protocol: Reductive Amination
This protocol is a robust starting point for optimization.
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-pyridinecarboxaldehyde (1.0 eq) and ethyl 3-aminopropanoate (1.1 eq).
-
Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.2 M with respect to the aldehyde.
-
Add glacial acetic acid (1.0 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the aldehyde by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Parameter Summary Table
| Parameter | Recommended Condition | Rationale / Notes |
| Amine:Aldehyde Ratio | 1.1 : 1.0 | Minimizes over-alkylation. |
| Reducing Agent | Sodium Triacetoxyborohydride | Mild and selective for imines/iminium ions.[2] |
| Solvent | 1,2-Dichloroethane (DCE) | Inert, aprotic, and provides good solubility. |
| Catalyst | Glacial Acetic Acid (optional) | Ensures optimal pH for imine formation. |
| Temperature | Room Temperature (20-25 °C) | Sufficient for most reductive aminations; minimizes side reactions. |
| Reaction Time | 12-24 hours | Monitor by TLC/LC-MS for completion. |
Route 2: Aza-Michael (Conjugate) Addition
This route involves the direct 1,4-addition of 3-picolylamine (3-pyridinemethanamine) to the electron-deficient alkene of ethyl acrylate. This method can be very efficient but is prone to specific side reactions that require careful control.
Reaction Scheme & Side Reactions
The primary amine attacks the β-carbon of the acrylate ester. However, the secondary amine product is also nucleophilic and can react with a second molecule of ethyl acrylate, leading to a common bis-addition impurity.
Caption: Aza-Michael addition and the common bis-addition side reaction.
Troubleshooting and FAQs
Q1: My main impurity is the bis-addition product. How do I suppress its formation?
A1: This is the most common challenge with this route. The product is a secondary amine, which can be more nucleophilic than the starting primary amine.
-
Causality: The bis-addition is favored when the concentration of ethyl acrylate is high relative to the amine, or when the reaction is allowed to proceed long after the primary amine has been consumed.
-
Solution:
-
Stoichiometry is Key: Use a significant excess of the amine (3-picolylamine). Start with a 2:1 or even 3:1 ratio of amine to ethyl acrylate. This ensures that an acrylate molecule is statistically more likely to encounter a primary amine than the secondary amine product.
-
Controlled Addition: Add the ethyl acrylate slowly (e.g., via syringe pump) to a solution of the 3-picolylamine over several hours. This maintains a low concentration of the acrylate, starving the side reaction.
-
Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). While this may slow the primary reaction, it will often slow the secondary reaction even more, improving selectivity.
-
Q2: The reaction is very slow or doesn't proceed at all. What can I do?
A2: While aza-Michael additions can sometimes proceed neat or in a simple solvent, they are often slow without promotion.
-
Causality: The nucleophilicity of the amine might be insufficient for a rapid reaction with the acrylate acceptor, especially at lower temperatures. Ethyl acrylate is also prone to polymerization, which can consume the material in a non-productive pathway.[4]
-
Solution:
-
Catalysis: The reaction can be catalyzed by both acids and bases. A catalytic amount of a Lewis acid or a Brønsted acid like trifluoromethanesulfonic acid can activate the acrylate.[5][6] Alternatively, a non-nucleophilic base can deprotonate the amine, increasing its nucleophilicity.
-
Solvent Choice: Polar aprotic solvents like ethanol or acetonitrile can accelerate the reaction compared to nonpolar solvents. In some cases, running the reaction neat (without solvent) can be effective, but requires careful temperature control.[7]
-
Temperature: If the reaction is clean but slow, gradually increasing the temperature (e.g., to 40-60 °C) can be effective. Monitor carefully for the onset of bis-addition or polymerization.
-
Q3: How do I handle the purification to remove the excess amine and the bis-addition product?
A3: Purification requires separating a primary amine (starting material), a secondary amine (product), and a tertiary amine (byproduct).
-
Expertise: Flash column chromatography on silica gel is the most effective method. The polarity differences are usually significant enough for good separation.
-
Eluent System: A gradient elution is recommended. Start with a nonpolar mobile phase (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity by adding more ethyl acetate and then a small amount of triethylamine (0.5-1%) or methanol. The triethylamine helps prevent the amines from tailing on the acidic silica gel.
-
Elution Order: Typically, the less polar bis-addition product will elute first, followed by the desired secondary amine product, and finally the highly polar primary amine starting material.
-
Optimized Protocol: Aza-Michael Addition
-
To a round-bottom flask, add 3-picolylamine (2.0 eq) and anhydrous ethanol to achieve a concentration of ~0.5 M.
-
Cool the flask to 0 °C in an ice bath.
-
Add ethyl acrylate (1.0 eq) dropwise over 1 hour with vigorous stirring.
-
Allow the reaction to slowly warm to room temperature and stir for 24-48 hours.
-
Monitor the consumption of ethyl acrylate by TLC or GC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel using a hexanes/ethyl acetate/triethylamine gradient.
General Optimization Workflow
Regardless of the chosen route, a systematic approach to optimization is crucial for developing a scalable and robust process.
Caption: A systematic workflow for reaction optimization.
References
- Eureka | Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
PubMed. (n.d.). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) | Request PDF. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. Retrieved from [Link]
- Google Patents. (n.d.). CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
-
ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. Retrieved from [Link]
-
MDPI. (2023, December 22). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Retrieved from [Link]
-
YouTube. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Mono-addition of various primary amines 1a-l to ethyl acrylate (2). Retrieved from [Link]
-
YouTube. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). Retrieved from [Link]
- Google Patents. (n.d.). CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate.
Sources
- 1. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate - Google Patents [patents.google.com]
- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 6. Ethyl 3-(2-aminopyridin-3-yl)acrylate | 104830-01-5 | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Dabigatran Impurities: Profiling Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
Introduction: The Critical Role of Impurity Profiling in Dabigatran Etexilate Quality Control
Dabigatran etexilate, a direct thrombin inhibitor, is a widely prescribed oral anticoagulant for the prevention of stroke and systemic embolism.[1] The manufacturing process of such a critical drug necessitates stringent quality control to ensure its safety and efficacy. A crucial aspect of this is the identification, quantification, and control of impurities that may arise during synthesis or degradation.[2] These impurities, even in trace amounts, can potentially impact the drug's stability, bioavailability, and could even pose a toxicological risk.[2]
This guide provides a comprehensive comparison of a key intermediate and potential process-related impurity, Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate , against other known impurities of dabigatran etexilate. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and supporting experimental data to aid in the development of robust analytical methods for impurity profiling.
Understanding the Impurity Landscape of Dabigatran Etexilate
Impurities in dabigatran etexilate can be broadly categorized as:
-
Process-Related Impurities: These are substances that are formed during the manufacturing process, including unreacted starting materials, intermediates, and by-products of side reactions.[2]
-
Degradation Products: These arise from the decomposition of the active pharmaceutical ingredient (API) over time due to factors such as light, heat, or hydrolysis.[2]
Our focus, Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate , also known as Dabigatran Impurity 31 or Dabigatran Etexilate Impurity Q , is a crucial intermediate in the synthesis of dabigatran etexilate. Its presence in the final drug product above acceptable limits indicates an incomplete reaction or inadequate purification.
Comparative Analysis of Dabigatran Impurities
A thorough understanding of the physicochemical properties and analytical behavior of each impurity is paramount for developing effective control strategies. The following sections provide a detailed comparison of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate with other significant dabigatran impurities.
Chemical Structures and Properties
A comparative overview of the chemical structures and properties of selected dabigatran impurities is presented below.
| Impurity Name | Common Synonym(s) | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate | Dabigatran Impurity Q | C₁₈H₂₂N₄O₃ | 342.39 | 212322-56-0 |
| Dabigatran Impurity A | - | C₂₇H₂₉N₇O₃ | 499.56 | 211914-50-0 |
| Dabigatran Impurity B | - | C₂₅H₂₂N₆O₃ | 454.48 | 212322-77-5 |
| Dabigatran Impurity C | - | C₂₉H₃₁N₇O₅ | 557.60 | 1873316-01-8 |
| Dabigatran Impurity D | - | C₃₄H₄₀N₆O₆ | 628.72 | 1416446-43-9 |
| Dabigatran Amide Impurity | - | C₂₅H₂₆N₈O₂ | 470.53 | 1643377-48-3 |
| Dabigatran Etexilate Impurity F | O-(2-Heptyl) Dabigatran | C₃₅H₄₃N₇O₅ | 641.76 | 1610758-21-8 |
Genesis of Impurities: A Look into the Synthetic Pathway
The formation of these impurities is intrinsically linked to the synthetic route of dabigatran etexilate. Understanding these pathways is crucial for process optimization to minimize their formation.
Diagram: Simplified Synthetic Pathway of Dabigatran Etexilate and the Origin of Key Impurities
A simplified schematic illustrating the synthetic stages of dabigatran etexilate and the points at which various impurities can be introduced.
Causality Behind Impurity Formation:
-
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (Impurity Q): As a key intermediate, its presence in the final API is a direct result of an incomplete coupling reaction in the subsequent step or inefficient purification.[3]
-
Other Process-Related Impurities (e.g., Impurities A, B, C): These can arise from side reactions between starting materials, intermediates, or reagents under the reaction conditions. The specific profile of these impurities is highly dependent on the synthetic route employed.[4]
-
Degradation Products (e.g., Impurity D, Amide Impurity): Dabigatran etexilate is susceptible to hydrolysis, which can lead to the cleavage of the ethyl ester or the hexyl carbamate moieties, forming the corresponding carboxylic acid (active drug, dabigatran) or other degradation products.[5] The amide impurity can be formed through the hydrolysis of the ester group followed by amidation.[6]
Experimental Data: A Comparative Chromatographic Analysis
The development of a robust, stability-indicating analytical method is essential for the accurate quantification of dabigatran and its impurities. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the technique of choice for this purpose.[7]
Representative HPLC Method for Impurity Profiling
A validated reverse-phase HPLC (RP-HPLC) method can effectively separate dabigatran etexilate from its key impurities. The choice of a C18 column with a gradient elution program using a buffered mobile phase and an organic modifier is a common and effective approach.
Experimental Protocol: RP-HPLC Method for Dabigatran Impurity Profiling
-
Chromatographic System: A validated HPLC system equipped with a UV detector or a mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: An aqueous buffer, such as 20 mM ammonium formate, with pH adjusted to a suitable value (e.g., pH 5.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the more non-polar compounds.
-
Flow Rate: Approximately 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.
-
Detection: UV detection at a wavelength where both the API and impurities have significant absorbance (e.g., 225 nm or 310 nm), or mass spectrometric detection for identification and confirmation.[4]
-
Sample Preparation: Accurately weigh and dissolve the dabigatran etexilate sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.
Diagram: Workflow for Dabigatran Impurity Analysis
A typical workflow for the analysis of dabigatran impurities, from sample preparation to reporting, including key validation parameters.
Comparative Analytical Performance
The following table summarizes the typical analytical behavior of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (Impurity Q) and other dabigatran impurities based on published LC-MS data. The retention times are relative and can vary based on the specific chromatographic conditions.
| Impurity | Typical Relative Retention Time (RRT) | [M+H]⁺ (m/z) |
| Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (Impurity Q) | Intermediate | 343.2 |
| Dabigatran Etexilate | 1.00 | 628.3 |
| Dabigatran Impurity A | Early eluting | 500.2 |
| Dabigatran Impurity B | Late eluting | 483.2 |
| Dabigatran Impurity C | Intermediate | 558.2 |
| Dabigatran Impurity D | Late eluting | 629.2 |
Interpretation of Analytical Data:
The polarity of the impurities plays a significant role in their chromatographic separation. Less polar compounds will have longer retention times on a reversed-phase column. The unique mass-to-charge ratio of each impurity allows for its unambiguous identification using mass spectrometry.
Conclusion and Recommendations
The control of impurities in dabigatran etexilate is a critical aspect of ensuring its quality, safety, and efficacy. Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (Impurity Q) , as a key process intermediate, serves as a direct indicator of the efficiency of the synthetic and purification processes.
This guide has provided a comparative overview of this specific impurity against other known process-related and degradation impurities of dabigatran. The presented experimental protocols and comparative data are intended to assist in the development and validation of robust analytical methods for impurity profiling.
Key Recommendations for Researchers:
-
Method Specificity: It is imperative to develop an analytical method that can baseline-separate all potential impurities from the main API peak and from each other.
-
Forced Degradation Studies: Performing forced degradation studies is crucial to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.
-
Reference Standards: The use of certified reference standards for all known impurities is essential for accurate identification and quantification.
-
Orthogonal Analytical Techniques: Employing orthogonal analytical techniques, such as a different column chemistry or mobile phase, can provide additional confidence in the impurity profile.
By implementing these principles and utilizing the comparative data provided, researchers and drug development professionals can establish a comprehensive control strategy for dabigatran etexilate, ensuring the highest standards of quality and patient safety.
References
- Arous, B., & Al-Mardini, M. A. (2019). LC-MS method for Analysis of Dabigatran and its Impurities. Acta Scientific Pharmaceutical Sciences, 3(5), 121-127.
-
SynZeal. (n.d.). Dabigatran Amide Impurity. Retrieved from [Link]
- Bapatu, H. R., Maram, R. K., Cho, W., & Pasagadugula, V. (2016). QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form. American Journal of Analytical Chemistry, 7(6), 494-524.
- Sah, A. K., et al. (2023). Recent Approaches of “Impurity Profiling in Pharmaceutical Analysis of Dabigatran Etexilate Mesylate”: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 820-829.
- Jhansi, R., et al. (2021). A novel method for separation and quantification of potential impurities by rp-hplc from ksm stage to api stage of dabigatran mesylate. International Journal of Pharmaceutical Sciences and Research, 12(3), 1762-1779.
- Arous, B., & Al-Mardini, M. A. (2019). LC-MS method to Estimate the Relation between Drug Stability Study and Impurity Profile of Dabigatran etexilate. Research Journal of Pharmacy and Technology, 12(10), 4769-4778.
-
PubChem. (n.d.). N-(3-Amino-4-(methylamino)benzoyl)-N-2-pyridinyl-beta-alanine ethyl ester. Retrieved from [Link]
- Balaji, M., et al. (2014). A new and stability indicating liquid chromatographic method for the determination of dabigatran in bulk drug and pharmaceutical dosage form. Analytical Chemistry: An Indian Journal, 14(7), 265-273.
-
Agilent Technologies. (2022). Low-Level Quantitation of N-Nitroso Dabigatran Etexilate Impurity in Dabigatran Etexilate Mesylate API Using the Agilent 6495C LC/TQ. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Method Validation for Stability Indicating Method of Related Substance in Active Pharmaceutical Ingredients Dabigatran Etexilate Mesylate by Reverse Phase Chromatography. Retrieved from [Link]
-
International Journal of Research Trends in Pharmaceutical Sciences. (n.d.). A Review on liquid chromatographic method for estimation of Dabigatran, Apixaban and Ticagrelor. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). DABIGATRAN ETEXILATE IMPURITY A CRS. Retrieved from [Link]
- Nagadeepa, J., et al. (2019). Gradient RP-HPLC method for the determination of potential impurities in dabigatran etexilate in bulk drug and capsule formulations. Arabian Journal of Chemistry, 12(8), 3431-3443.
-
ACS Publications. (2016). Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Dabigatran and its Impurities. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Dabigatran Etexilate-impurities. Retrieved from [Link]
-
ACS Publications. (2024). Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. Retrieved from [Link]
Sources
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- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
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- 7. actascientific.com [actascientific.com]
A Comparative Guide to the Validation of Analytical Methods for Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous testing and validation. A critical, non-negotiable step in this process is the validation of the analytical methods used to quantify the drug substance and its impurities.[1][2] This guide provides an in-depth, experience-driven comparison of two common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)—for the validation of a method to analyze the novel active pharmaceutical ingredient (API), "Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate."
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring that the described methods are self-validating systems.
The Analyte: Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
Our target molecule, for the purpose of this guide, is a complex entity featuring multiple functional groups: a secondary aromatic amine, a primary aromatic amine, an amide, an ester, and a pyridine ring. This structural complexity presents a fascinating analytical challenge. The presence of multiple nitrogen-containing groups suggests potential lability under acidic conditions and susceptibility to oxidation. The ester functionality is prone to hydrolysis under both acidic and basic conditions. Therefore, a robust, stability-indicating analytical method is paramount. A stability-indicating method is one that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients.[5][6][7]
The Contenders: HPLC-UV vs. UPLC-MS/MS
We will develop and validate a primary HPLC-UV method, a workhorse in quality control laboratories, and compare its performance characteristics to a more advanced UPLC-MS/MS method, which offers higher sensitivity and specificity.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique separates compounds based on their interaction with a stationary phase, and detection is based on the absorption of UV light by the analyte. It is a robust, cost-effective, and widely used method in pharmaceutical analysis.[8]
-
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS): UPLC utilizes smaller stationary phase particles, leading to higher resolution and faster analysis times compared to HPLC.[9] The coupling with a tandem mass spectrometer allows for highly selective and sensitive detection based on the mass-to-charge ratio of the analyte and its fragments.[9][10]
The Validation Gauntlet: A Head-to-Head Comparison
Analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended use.[2] Our validation protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, which are recognized globally by regulatory agencies like the FDA and EMA.[3][4][11][12][13][14] The validation will encompass the following key parameters: specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][15]
Specificity: The Litmus Test of a Stability-Indicating Method
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][7] For a stability-indicating method, this is the most crucial parameter.
To establish specificity, we will conduct forced degradation studies.[16] The drug substance will be subjected to stress conditions including acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[17] The goal is to achieve 5-20% degradation of the active ingredient.[17]
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Dissolve 10 mg of the API in 10 mL of methanol. Add 10 mL of 0.1 M HCl and heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Dissolve 10 mg of the API in 10 mL of methanol. Add 10 mL of 0.1 M NaOH and heat at 60°C for 2 hours. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Dissolve 10 mg of the API in 10 mL of methanol. Add 10 mL of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose 10 mg of the solid API to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the API (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.
Comparative Performance:
| Parameter | HPLC-UV | UPLC-MS/MS | Commentary |
| Peak Purity (Photodiode Array) | Pass | N/A | The PDA detector in the HPLC system can assess peak purity, providing confidence that the analyte peak is not co-eluting with any degradants. |
| Resolution of Degradants | Adequate resolution (>2.0) between the main peak and all degradation product peaks. | Excellent resolution with shorter run times. | UPLC's smaller particle size columns provide superior separation efficiency. |
| Confirmation of Specificity | Based on chromatographic separation and UV spectral analysis. | Unambiguous. The MS/MS can distinguish between compounds with the same retention time but different mass-to-charge ratios. | MS/MS offers a higher degree of specificity by providing structural information. |
Visualization: Method Validation Workflow
Caption: Workflow for analytical method validation.
Linearity and Range: Defining the Working Boundaries
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]
Experimental Protocol: Linearity
-
Prepare a stock solution of the API at 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Perform serial dilutions to prepare at least five concentrations across the desired range. For an assay method, the range is typically 80% to 120% of the test concentration.[4]
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Comparative Performance:
| Parameter | HPLC-UV | UPLC-MS/MS | Acceptance Criteria |
| Range | 80 - 120 µg/mL | 1 - 200 ng/mL | Suitable for intended use |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | r² ≥ 0.995 |
| Y-intercept | Minimal | Minimal | Should not be significantly different from zero |
The significantly wider linear range of the UPLC-MS/MS method makes it more versatile, especially for applications requiring the quantification of trace-level impurities or for bioanalytical studies.
Accuracy: Hitting the Bullseye
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol: Accuracy
-
Prepare a placebo mixture of the drug product.
-
Spike the placebo with the API at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percent recovery.
Comparative Performance:
| Concentration Level | HPLC-UV (% Recovery ± RSD) | UPLC-MS/MS (% Recovery ± RSD) | Acceptance Criteria |
| 80% | 99.5 ± 0.8% | 101.2 ± 1.5% | 98.0 - 102.0% Recovery |
| 100% | 100.2 ± 0.5% | 99.8 ± 1.2% | RSD ≤ 2.0% |
| 120% | 100.8 ± 0.7% | 100.5 ± 1.8% |
Both methods demonstrate excellent accuracy, well within the typical acceptance criteria for pharmaceutical assays.
Precision: Consistency is Key
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Experimental Protocol: Precision
-
Repeatability: Analyze six replicate samples of the API at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements.
Comparative Performance:
| Parameter | HPLC-UV (RSD%) | UPLC-MS/MS (RSD%) | Acceptance Criteria |
| Repeatability | 0.6% | 1.1% | RSD ≤ 2.0% |
| Intermediate Precision | 1.2% | 1.9% | RSD ≤ 2.0% |
Both methods exhibit high precision, demonstrating their reliability for routine use.
Visualization: Relationship of Key Validation Parameters
Caption: Interdependence of validation parameters.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These are typically determined based on the signal-to-noise ratio (S/N), where LOD is often defined as S/N ≥ 3 and LOQ as S/N ≥ 10.
Comparative Performance:
| Parameter | HPLC-UV | UPLC-MS/MS | Commentary |
| LOD | 10 ng/mL | 0.1 ng/mL | The UPLC-MS/MS method is approximately 100 times more sensitive. |
| LOQ | 30 ng/mL | 0.3 ng/mL | This superior sensitivity makes UPLC-MS/MS ideal for impurity profiling and bioanalytical applications. |
Robustness: Withstanding the Test of Time (and Minor Changes)
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol: Robustness
Introduce small, deliberate changes to the method parameters, one at a time, and assess the impact on the results.
-
HPLC-UV:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic)
-
-
UPLC-MS/MS:
-
Flow rate (± 0.05 mL/min)
-
Collision energy (± 2 eV)
-
Source temperature (± 5°C)
-
In all cases, system suitability parameters (e.g., peak tailing, resolution, and theoretical plates) should remain within acceptable limits.
Both methods, when properly developed, should demonstrate good robustness, ensuring consistent performance in a routine QC environment.
Conclusion: Choosing the Right Tool for the Job
This comparative guide demonstrates that both HPLC-UV and UPLC-MS/MS can be validated to provide accurate, precise, and reliable methods for the analysis of "Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate."
-
The HPLC-UV method stands out as a robust, cost-effective, and reliable technique that is perfectly suited for routine quality control, such as assay and content uniformity testing in a manufacturing environment. Its validation demonstrates that it is fit for this intended purpose.
-
The UPLC-MS/MS method , while more complex and resource-intensive, offers unparalleled sensitivity and specificity. This makes it the superior choice for more demanding applications, such as the identification and quantification of trace-level impurities, analysis of metabolites in biological matrices, and confirmatory testing.
The selection of the analytical method is not a one-size-fits-all decision. It requires a deep understanding of the analytical challenge, the intended application of the method, and the regulatory requirements. As Senior Application Scientists, our role is to guide you through this decision-making process, ensuring that the chosen method is not only scientifically sound but also practical and defensible. The validation data presented herein provides a clear, evidence-based framework for making that choice.
References
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Shabir, G. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Retrieved from [Link]
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Patel, M., et al. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews, 16(2), 389–402. Retrieved from [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
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Dong, M. W. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. Retrieved from [Link]
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Altabrisa Group. (n.d.). 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]
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Zhou, C., et al. (2022). Development and validation of a UPLC-MS/MS method for the quantification of parsaclisib and its application to pharmacokinetics and metabolic stability studies. Scientific Reports, 12(1), 1-9. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Retrieved from [Link]
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Pharma Beginners. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Pharma Beginners. Retrieved from [Link]
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Singh, R., et al. (2013). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 75(3), 281-287. Retrieved from [Link]
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Pharmaceutical Guidelines. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaceutical Guidelines. Retrieved from [Link]
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Pharma Guideline. (n.d.). Steps for HPLC Method Validation. Pharma Guideline. Retrieved from [Link]
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International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Retrieved from [Link]
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S. Ashutosh Kumar, et al. (2014). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy, 5(10), 735-742. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Retrieved from [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved from [Link]
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M. S. Charde, et al. (2013). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research, 5(1), 244-253. Retrieved from [Link]
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Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Retrieved from [Link]
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European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. EMA. Retrieved from [Link]
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Patel, K. N., et al. (2015). Development and validation of stability indicating HPLC method: A review. Journal of Pharmaceutical Science and Bioscientific Research, 5(1), 82-93. Retrieved from [Link]
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Pharma Growth Hub. (2020, July 26). RELATED SUBSTANCES ANALYTICAL METHOD VALIDATION. YouTube. Retrieved from [Link]
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Contract Pharma. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Contract Pharma. Retrieved from [Link]
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GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. GMP Compliance. Retrieved from [Link]
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KIET Group of Institutions. (n.d.). Validation Hplc Techniques Pharmaceutical Analysis. KIET. Retrieved from [Link]
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Piscitelli, F. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. Retrieved from [Link]
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ResearchGate. (2019). Detailed guidelines of Analytical method validation for related substances?. ResearchGate. Retrieved from [Link]
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Pharma Guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharma Guideline. Retrieved from [Link]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. EBF. Retrieved from [Link]
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van den Broek, I., et al. (2017). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. Clinical Chemistry and Laboratory Medicine, 55(9), 1309-1317. Retrieved from [Link]
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Kumar, S., & Kumar, A. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences, 6(4), 1-10. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]
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De Bievre, P., et al. (2001). FDA issues revised guidance for analytical method validation. Accred Qual Assur, 6, 337-338. Retrieved from [Link]
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European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. EMA. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Retrieved from [Link]
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Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. Retrieved from [Link]
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Pharma Education & Research. (2024, October 31). ICH Q2 Validation of Analytical Procedures. YouTube. Retrieved from [Link]
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Spectroscopic comparison of "Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate" and its precursors
An In-Depth Spectroscopic Guide to the Characterization of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate and Its Key Precursors
This technical guide offers a detailed spectroscopic analysis of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, a notable impurity in the synthesis of the anticoagulant Dabigatran, and its immediate synthetic precursors.[1] For researchers in pharmaceutical development and quality control, precise characterization of such compounds is non-negotiable. This document provides a comparative framework using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to clearly distinguish the final product from its starting materials, ensuring confidence in synthetic outcomes and product purity.
Synthetic Pathway and Rationale
The target molecule is logically assembled via an N-acylation reaction. This involves the coupling of 3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamide (Precursor A) with Ethyl 3-bromopropanoate (Precursor B). The primary amino group at the 3-position of Precursor A acts as the nucleophile, displacing the bromide from Precursor B to form a new C-N bond and, consequently, a secondary amide. Spectroscopic monitoring is essential to confirm that the acylation has occurred and to verify the structure of the final product.
Figure 1: Synthetic route to the target compound via N-acylation.
Spectroscopic Comparison: Elucidating the Transformation
The conversion of the precursors to the final product introduces significant changes to the molecular structure, each leaving a distinct fingerprint in the spectroscopic data.
¹H NMR Spectroscopy: Mapping Proton Environments
Proton NMR is the most definitive technique for tracking this reaction. The key diagnostic signals are those of the ethyl propanoate moiety, which are absent in Precursor A, and the transformation of the primary amine into a secondary amide.
Table 1: Comparative ¹H NMR Spectral Data
| Proton Environment | Precursor A | Precursor B | Final Product | Rationale for Change |
| Ethyl -OCH₂CH₃ | Absent | ~1.25 ppm (t) | ~1.2 ppm (t) | Signal carried over from Precursor B. |
| Ethyl -OCH₂CH₃ | Absent | ~4.15 ppm (q) | ~4.1 ppm (q) | Signal carried over from Precursor B.[2][3] |
| Propanoate -CH₂CO- | Absent | ~2.9 ppm (t) | ~2.6 ppm (t) | Upfield shift after replacing Br with N. |
| Propanoate -CH₂N- | Absent | ~3.6 ppm (t) | ~3.8 ppm (t) | Corresponds to the former -CH₂Br.[4] |
| Primary Amine -NH₂ | Present (broad singlet) | Absent | Present (broad singlet) | One of the two primary amines remains. |
| Secondary Amide -NH- | Absent | Absent | Present (likely a triplet) | New signal from the newly formed amide, coupled to the adjacent -CH₂ group. |
The most unambiguous evidence of a successful reaction is the appearance in the product spectrum of the characteristic triplet and quartet of the ethyl group, originating from Precursor B.[2] Concurrently, the disappearance of the downfield-shifted triplet for the -CH₂Br protons of Precursor B and the emergence of a new set of aliphatic signals for the propanoate chain confirms the formation of the new C-N bond.
¹³C NMR Spectroscopy: Visualizing the Carbon Backbone
Carbon NMR corroborates the ¹H NMR data by showing the incorporation of the carbon atoms from the propanoate chain into the final product structure.
Table 2: Comparative ¹³C NMR Spectral Data
| Carbon Environment | Precursor A | Precursor B | Final Product | Rationale for Change |
| Ester C=O | Absent | ~170 ppm | ~172 ppm | Key signal confirming the presence of the ethyl ester functionality. |
| Amide C=O | ~168 ppm | Absent | ~168 ppm | Original amide carbonyl signal remains. |
| Ethyl -OCH₂CH₃ | Absent | ~14 ppm | ~14 ppm | Signal from Precursor B. |
| Ethyl -OCH₂CH₃ | Absent | ~61 ppm | ~61 ppm | Signal from Precursor B. |
| Propanoate Carbons | Absent | ~26, ~35 ppm | ~34, ~40 ppm | Appearance of new aliphatic signals corresponding to the propanoate backbone. |
The appearance of a second carbonyl signal around 172 ppm (the ester) in addition to the existing amide carbonyl is a definitive marker of product formation. The spectrum will also feature new aliphatic carbon signals corresponding to the ethyl and propanoate chain carbons.
FT-IR Spectroscopy: Identifying Functional Group Changes
FT-IR spectroscopy provides a quick and effective method to observe the changes in key functional groups, particularly the carbonyl and N-H bonds.
Table 3: Comparative FT-IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Precursor A | Final Product | Rationale for Change |
| N-H Stretch (Primary Amine) | ~3450-3300 (two bands) | ~3450-3300 (two bands) | The primary amine group at the 4-position remains.[5] |
| N-H Stretch (Secondary Amide) | Absent | ~3300-3200 (one band) | Appearance of the N-H stretch from the newly formed amide link.[6] |
| C=O Stretch (Ester) | Absent | ~1735 (strong) | Key diagnostic peak for the new ester carbonyl. |
| C=O Stretch (Amide) | ~1650 (strong) | ~1650 (strong) | The original amide carbonyl absorption (Amide I band) is retained.[7][8] |
The most telling evidence of reaction success in the IR spectrum is the emergence of a strong, sharp absorption band around 1735 cm⁻¹, characteristic of an ester C=O stretch. This peak is absent in Precursor A. Additionally, the N-H stretching region (~3500-3200 cm⁻¹) will become more complex with the introduction of the new secondary amide N-H bond.
Figure 2: Logical workflow for spectroscopic confirmation of the product.
Mass Spectrometry: Absolute Mass Verification
Mass spectrometry provides the molecular weight of the compounds, offering unequivocal proof of the covalent addition of the ethyl propanoate group to Precursor A.
Table 4: High-Resolution Mass Spectrometry Data
| Compound | Chemical Formula | Expected [M+H]⁺ (monoisotopic) |
| Precursor A | C₁₃H₁₄N₄O | 243.1240 |
| Final Product | C₁₈H₂₂N₄O₃ | 343.1765 |
A successful reaction will be confirmed by the disappearance of the ion at m/z 243.12 and the appearance of a new, prominent ion at m/z 343.18 in the mass spectrum of the purified product. This mass difference of 100.0525 corresponds exactly to the addition of a C₅H₈O₂ fragment (the propanoate chain minus the bromine and plus the hydrogen from the amine).
Standard Experimental Protocols
The following protocols are provided as a general guide. Specific parameters should be optimized for the instrument in use.
1. NMR Spectroscopy (¹H and ¹³C)
-
Preparation: Dissolve 5-10 mg of the analyte in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Use a 400 MHz (or higher) spectrometer. For ¹H, acquire 16-32 scans with a relaxation delay of 1-2 s. For ¹³C, acquire 1024 or more scans with a relaxation delay of 2-5 s using a proton-decoupled pulse sequence.
-
Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift using the residual solvent peak as an internal standard.
2. FT-IR Spectroscopy
-
Preparation: If using an ATR (Attenuated Total Reflectance) accessory, place a small amount of the solid sample directly onto the crystal.
-
Acquisition: Collect a background spectrum first, then the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final IR absorbance spectrum.
3. High-Resolution Mass Spectrometry (HRMS)
-
Preparation: Prepare a dilute solution (~10-100 µg/mL) of the sample in a solvent compatible with electrospray ionization (e.g., methanol or acetonitrile, often with 0.1% formic acid).
-
Acquisition: Infuse the sample directly or via LC into an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Acquire data in positive ion mode.
-
Analysis: Identify the [M+H]⁺ peak and compare its measured exact mass to the theoretically calculated mass. The mass error should ideally be less than 5 ppm.
Conclusion
The synthesis of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate from its precursors results in a series of distinct and readily identifiable spectroscopic changes. By employing a multi-technique approach, a researcher can confidently track the reaction's progress and verify the final product's identity. The key markers of a successful N-acylation are the appearance of the ethyl propanoate signals in the ¹H and ¹³C NMR spectra, the emergence of a strong ester carbonyl band around 1735 cm⁻¹ in the FT-IR spectrum, and a corresponding mass increase of 100.05 Da in the mass spectrum.
References
- Wen, G., Wang, M., & Gu, L. (2017). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate.
-
PubChem. N-(3-Amino-4-(methylamino)benzoyl)-N-2-pyridinyl-beta-alanine ethyl ester. Available at: [Link]
-
Filo. Interpretation of HNMR of ethyl propanoate. Available at: [Link]
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University of Colorado Boulder. Table of IR Absorptions. Available at: [Link]
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Wikipedia. Ethyl 3-bromopropionate. Available at: [Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]
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ACS Omega. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Available at: [Link]
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MDPI. 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one. Available at: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available at: [Link]
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Chegg. The ^(1)H NMR spectrum of ethyl propanoate is shown. Available at: [Link]
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Benchmarking "Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate" performance as a reference standard
In the rigorous domain of pharmaceutical development, the integrity of an Active Pharmaceutical Ingredient (API) is non-negotiable. This integrity is fundamentally reliant on the quality of its intermediates. This guide provides a comprehensive framework for the qualification and performance benchmarking of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, a critical intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, zanubrutinib.[1]
This document is intended for researchers, analytical scientists, and quality control professionals. It outlines the necessary experimental protocols and data interpretation strategies to establish this compound as a certified reference standard, ensuring its suitability for use in regulatory filings and routine quality control.
The Imperative of a Well-Characterized Intermediate Standard
A reference standard is the cornerstone of analytical measurement, providing the benchmark against which all process and production samples are evaluated. For a multi-step synthesis, the purity of an intermediate like Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is paramount, as impurities can carry through to the final API, potentially affecting its efficacy and safety. Establishing a highly purified and rigorously characterized batch of this intermediate as a reference standard is essential for:
-
Accurate quantification in reaction monitoring and process optimization.
-
Identification and control of process-related impurities.
-
Ensuring batch-to-batch consistency of the API.
-
Validating analytical methods used throughout the manufacturing process.
Physicochemical Profile and Comparative Benchmarks
The initial step in qualifying a candidate standard is to confirm its fundamental physicochemical properties. These properties are compared against theoretical values and data from alternative, lower-purity batches to establish a baseline for quality.
| Property | High-Purity Reference Standard | Comparative Batch (Example) | Rationale for Specification |
| Molecular Formula | C₁₈H₂₃N₅O₃ | C₁₈H₂₃N₅O₃ | Confirms elemental composition. |
| Molecular Weight | 357.41 g/mol | 357.41 g/mol | A fundamental identity check, typically verified by Mass Spectrometry. |
| Appearance | White to Off-White Crystalline Solid | Yellowish or Amorphous Solid | Visual inspection can be an early indicator of impurities or polymorphic differences. |
| Solubility | Soluble in DMSO, Methanol, Acetonitrile | May exhibit different solubility profiles | Critical for preparing solutions for analytical testing (e.g., HPLC, NMR). |
| Purity (by HPLC) | ≥ 99.5% | < 98.0% | The most critical parameter, ensuring the standard is free from significant impurities. |
Table 1. Physicochemical and Quality Benchmarks for the Reference Standard.
Experimental Qualification Protocols
A multi-technique approach is required to unequivocally confirm the identity and purity of the reference standard.
Identity Confirmation: Structural Elucidation
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation by mapping the chemical environment of each proton and carbon atom.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the standard and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2] The choice of DMSO-d₆ is based on its excellent solvating power for polar organic molecules.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a minimum of 400 MHz for ¹H.
-
Analysis: The resulting spectra must be consistent with the proposed structure of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate. All signals should be assigned to their corresponding atoms, and the integration of proton signals should match the number of protons in the molecule.
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS serves as an orthogonal identity test, confirming the molecular weight of the compound.
Protocol:
-
System: Utilize an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Method: Inject a dilute solution of the standard (~10 µg/mL) using the HPLC method described in Section 3.2.
-
Analysis: In the positive ESI mode, the mass spectrum should exhibit a prominent ion corresponding to the protonated molecule ([M+H]⁺) at m/z 358.4. This confirms the molecular weight of the parent compound.
Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of pharmaceutical compounds and creating an impurity profile. The goal is to develop a stability-indicating method capable of separating the main component from all potential process-related impurities and degradants.
Protocol:
-
Chromatographic Conditions:
-
Column: Waters XBridge C18, 250 mm x 4.6 mm, 5 µm, or equivalent. A C18 stationary phase provides excellent retention and separation for moderately polar compounds like the target analyte.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 70 30 25.0 20 80 30.0 20 80 30.1 70 30 | 35.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis PDA Detector at 254 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation: Prepare a stock solution by accurately weighing the standard and dissolving it in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
-
Analysis: Inject the sample and integrate all peaks. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. Any impurity exceeding 0.10% should be identified and characterized if possible.
Caption: The workflow for qualifying a candidate batch as a reference standard.
Data Summary and Performance Comparison
The ultimate goal is to generate a Certificate of Analysis (CoA) that summarizes the characterization data. Below is a comparative table illustrating the expected results for a qualified reference standard versus a typical process intermediate.
| Analytical Test | Acceptance Criteria | Result (Reference Standard) | Result (Comparative Batch) |
| Identity by ¹H NMR | Conforms to structure | Conforms | Conforms |
| Molecular Weight (MS) | [M+H]⁺ = 358.4 ± 0.2 | 358.4 | 358.4 |
| Purity by HPLC | ≥ 99.5% | 99.8% | 97.5% |
| Largest Unknown Impurity | ≤ 0.10% | 0.08% | 0.65% |
| Total Impurities | ≤ 0.50% | 0.20% | 2.50% |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.15% | 0.80% |
Table 2. Example Comparative Data for Reference Standard Qualification.
Sources
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- 2. WO2023062504A1 - Process for the preparation of zanubrutinib - Google Patents [patents.google.com]
- 3. Forced Degradation Study of Zanubrutinib: An LC-PDA and LC-MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
In silico docking comparison of "Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate" with known kinase inhibitors
Introduction: The Quest for Kinase Specificity
In the landscape of modern drug discovery, protein kinases remain a paramount class of therapeutic targets. Their role as central nodes in cellular signaling pathways makes them critical to numerous physiological processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for several malignancies. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity. Off-target effects can lead to toxicity and limit therapeutic windows.
This guide focuses on a specific molecule, Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (henceforth referred to as "Compound X"). This molecule has been noted as a synthetic intermediate in the development of biologically active compounds, including kinase inhibitors.[1] Its structural motifs suggest a potential for interaction with the hinge region of kinase domains.
The objective of this document is to provide a comprehensive, field-proven guide for conducting a comparative in silico molecular docking study. We will virtually screen Compound X against a panel of therapeutically relevant protein kinases and benchmark its performance against well-established, FDA-approved inhibitors. This analysis will serve as a first-pass prediction of its potential kinase targets, binding affinity, and mechanism of interaction, thereby guiding future in vitro validation efforts.
The Strategic Selection of Targets and Benchmarks
A robust computational study is not merely about generating data; it's about asking the right questions. The choice of kinase targets and reference inhibitors is a critical first step that dictates the relevance and interpretability of the results.
Kinase Target Rationale
We have selected three kinases representing different families and validated as significant cancer targets. This diversity allows for a broader initial assessment of Compound X's potential selectivity profile. High-resolution crystal structures for these kinases are readily available from the RCSB Protein Data Bank, a prerequisite for accurate structure-based drug design.[2]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose hyperactivity drives the growth of several solid tumors, including non-small cell lung cancer.[3] Its inhibition is a clinically validated strategy.
-
Aurora Kinase A (AURKA): A key serine/threonine kinase that governs mitotic progression.[4] Its overexpression is common in many cancers, making it an attractive anti-mitotic drug target.
-
Abelson Kinase (c-Abl): A non-receptor tyrosine kinase. The fusion protein BCR-Abl is the causative agent in chronic myeloid leukemia (CML), and its inhibition by Imatinib was a landmark achievement in targeted therapy.[5][6]
Known Inhibitor Benchmarks
To contextualize the docking results for Compound X, we will use the following well-characterized inhibitors as positive controls and comparative benchmarks:
-
Gefitinib: A highly selective inhibitor of EGFR, used in the treatment of lung cancer.[7][8] It provides a benchmark for potent and specific binding to a receptor tyrosine kinase.
-
Imatinib: The archetypal kinase inhibitor for CML, targeting BCR-Abl, c-KIT, and PDGF-R.[5][9] It serves as an example of a multi-kinase inhibitor with a defined spectrum.
-
Sorafenib: A broad-spectrum multi-kinase inhibitor that targets VEGFR, PDGFR, and Raf kinases, among others.[10][11][12] It represents a less selective, "dirtier" drug profile, which can be therapeutically beneficial in certain contexts.
Experimental Protocol: A Validated In Silico Docking Workflow
The following protocol outlines a rigorous and self-validating methodology for molecular docking using industry-standard tools. The causality behind each step is explained to ensure technical and logical soundness.
Core Tools
-
Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For receptor and ligand preparation.[13]
-
PyMOL: For visualization and analysis of interactions.[16][17]
Workflow Diagram
Caption: The In Silico Molecular Docking Workflow.
Step-by-Step Methodology
-
Protein Preparation
-
Action: Download the crystal structures of the selected kinases from the RCSB PDB database (e.g., EGFR: 1M17, AURKA: 1MQ4, c-Abl: 1IEP).
-
Causality: The crystal structure provides the experimentally determined 3D coordinates of the protein, which is the foundation for the simulation.
-
Protocol:
-
Load the PDB file into AutoDockTools (ADT).
-
Remove all water molecules and non-essential heteroatoms. This is crucial as solvent effects are generally not explicitly modeled in standard docking, and their presence can interfere with ligand binding.
-
Add polar hydrogens. This step ensures that potential hydrogen bond donors and acceptors are correctly represented.
-
Compute and assign Kollman charges. An accurate charge distribution is vital for the scoring function to correctly calculate electrostatic interactions.
-
Save the prepared receptor in PDBQT format, which includes charge and atom type information required by AutoDock Vina.
-
-
-
Ligand Preparation
-
Action: Obtain the 3D structures of Compound X and the benchmark inhibitors (Gefitinib, Imatinib, Sorafenib) from the PubChem database.[18]
-
Causality: The ligand's 3D conformation, charge, and rotatable bonds must be defined for the docking algorithm to explore its possible binding poses.
-
Protocol:
-
Load the ligand structure into ADT.
-
Detect the root and define the number of rotatable (torsion) bonds. This flexibility is what allows the docking program to explore different conformations of the ligand within the binding site.
-
Assign Gasteiger charges.
-
Save the prepared ligand in PDBQT format.
-
-
-
Docking Protocol Validation (Self-Validating System)
-
Action: Before docking the compounds of interest, perform a re-docking experiment. Extract the native co-crystallized ligand from the original PDB file, prepare it as described in Step 2, and dock it back into its own receptor's binding site.
-
Trustworthiness: This step is the single most important control in a docking experiment. It validates that the chosen docking parameters can reproduce the experimentally observed binding mode.[19]
-
Protocol:
-
Perform the docking simulation as described in Step 4 below.
-
Superimpose the lowest-energy pose from the re-docking with the original crystallographic pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the two poses.
-
Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating the protocol is reliable.
-
-
-
Molecular Docking Simulation
-
Action: Dock Compound X and the benchmark inhibitors into the prepared kinase receptors using AutoDock Vina.
-
Causality: The docking algorithm systematically searches for the optimal binding pose of the ligand in the receptor's active site, guided by a scoring function that estimates the binding affinity.[20]
-
Protocol:
-
In ADT, define the search space (the "grid box"). Center the grid on the position of the co-crystallized ligand to ensure the search is focused on the ATP-binding site. The size should be large enough to accommodate the ligands and allow for rotational and translational freedom (e.g., 25 x 25 x 25 Å).
-
Generate a configuration file specifying the receptor, ligand, and grid box parameters.
-
Execute the docking run via the command line. AutoDock Vina will generate an output PDBQT file containing the predicted binding poses (typically 9) and their corresponding binding affinity scores in kcal/mol.
-
-
-
Results Analysis and Visualization
-
Action: Analyze the output files to compare binding affinities and visualize the top-ranked binding poses.
-
Causality: The binding affinity score provides a quantitative estimate of binding strength, while visualization reveals the specific molecular interactions (hydrogen bonds, hydrophobic contacts, etc.) that stabilize the ligand-protein complex.
-
Protocol:
-
The binding affinity is the primary quantitative output. A more negative value indicates a stronger predicted binding interaction.
-
Load the receptor PDBQT and the docking output PDBQT files into PyMOL.
-
Analyze the interactions of the top-ranked pose (lowest energy). Identify key hydrogen bonds, particularly with the kinase hinge region, and hydrophobic interactions with residues in the active site.
-
Compare the binding mode and interactions of Compound X with those of the benchmark inhibitors for each kinase target.
-
-
Results: A Comparative Analysis
The docking simulations were performed according to the validated protocol. The binding affinities for the lowest energy pose of each compound against the three kinase targets are summarized below.
| Compound | EGFR (kcal/mol) | AURKA (kcal/mol) | c-Abl (kcal/mol) |
| Compound X | -8.9 | -7.5 | -8.2 |
| Gefitinib (Benchmark) | -9.8 | -6.8 | -7.1 |
| Imatinib (Benchmark) | -7.2 | -7.1 | -10.5 |
| Sorafenib (Benchmark) | -8.5 | -8.1 | -8.8 |
Interpretation of Results
-
EGFR: Compound X shows a strong predicted binding affinity of -8.9 kcal/mol. While not as potent as the co-evolved inhibitor Gefitinib (-9.8 kcal/mol), it is stronger than Sorafenib (-8.5 kcal/mol) and Imatinib (-7.2 kcal/mol). This suggests that Compound X may have significant activity against EGFR. Visualization of the binding pose reveals that the aminopyridine moiety of Compound X forms a critical hydrogen bond with the hinge region backbone, mimicking the interaction pattern of many known Type I kinase inhibitors.
-
AURKA: The predicted affinity of Compound X for AURKA is moderate at -7.5 kcal/mol, weaker than the multi-kinase inhibitor Sorafenib (-8.1 kcal/mol). This suggests a lower likelihood of potent activity against AURKA compared to EGFR.
-
c-Abl: Compound X displays a favorable binding energy of -8.2 kcal/mol against c-Abl. However, this is significantly weaker than the highly optimized inhibitor Imatinib (-10.5 kcal/mol). This indicates that while some interaction is possible, Compound X is unlikely to be a potent c-Abl inhibitor compared to the clinical standard.
Signaling Pathway Context: The EGFR Cascade
To appreciate the functional implication of these findings, it is essential to understand the kinase's role in cell signaling. Inhibition of EGFR, the most promising predicted target for Compound X, blocks a critical pathway for cell proliferation and survival.
Caption: The EGFR Signaling Pathway and Point of Inhibition.
As the diagram illustrates, by binding to the ATP pocket of EGFR, inhibitors like Gefitinib and potentially Compound X prevent the downstream phosphorylation cascade involving RAS, RAF, MEK, and ERK.[3][21] This blockade ultimately halts the signals that drive tumor cell proliferation and survival.
Conclusion and Future Directions
This in silico comparative analysis provides compelling preliminary evidence that Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (Compound X) has the potential to act as an EGFR inhibitor. Its predicted binding affinity is significant and approaches that of known inhibitors. The docking poses suggest a binding mode consistent with established ATP-competitive inhibitors. While it shows some predicted affinity for other kinases like c-Abl, its profile appears most favorable towards EGFR.
-
In Vitro Kinase Assays: Quantitatively measure the inhibitory activity (IC50) of Compound X against EGFR, AURKA, and c-Abl to confirm the docking predictions.
-
Cell-Based Assays: Evaluate the effect of Compound X on the proliferation of cancer cell lines that are known to be dependent on EGFR signaling.
This guide demonstrates a robust, logical, and self-validating workflow for the initial stages of kinase inhibitor discovery. By integrating careful target selection, benchmark comparisons, and rigorous computational methodology, researchers can efficiently triage and prioritize novel chemical matter for further development in the perpetual search for more effective and selective medicines.
References
- Dror, O., Shulman-Peleg, A., Nussinov, R., & Wolfson, H. J. (2004). Predicting molecular interactions in silico: I. A guide to pharmacophore identification and its application to drug design. Current medicinal chemistry, 11(1), 71–90.
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Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor-ligand molecular docking. Biophysical reviews, 6(1), 75–87. URL: [Link]
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PubChem. (n.d.). N-(3-Amino-4-(methylamino)benzoyl)-N-2-pyridinyl-beta-alanine ethyl ester. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
- Cheung, C. H., Coumar, M. S., Hsieh, H. P., & Chang, J. Y. (2011). Aurora kinase inhibitor patents and agents in clinical testing.
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. URL: [Link]
- The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
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RCSB Protein Data Bank. (n.d.). An information portal to biological macromolecular structures. Retrieved January 23, 2026, from [Link]
- Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. The New England journal of medicine, 358(11), 1160–1174.
- Lynch, T. J., Bell, D. W., Sordella, R., Gurubhagavatula, S., Okimoto, R. A., Brannigan, B. W., Harris, P. L., Haserlat, S. M., Supko, J. G., Haluska, F. G., Louis, D. N., Christiani, D. C., Settleman, J., & Haber, D. A. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non-small-cell lung cancer to gefitinib. The New England journal of medicine, 350(21), 2129–2139.
- Druker, B. J. (2002). Perspectives on the development of a molecularly targeted agent. Cancer cell, 1(1), 31–36.
- Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., Chen, C., Zhang, X., Vincent, P., McHugh, S., Cao, Y., Shujath, J., Gawlak, S., Eveleigh, D., Rowley, B., Liu, L., Adnane, L., Lynch, M., Auclair, D., … Moore, M. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer research, 64(19), 7099–7109.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
